molecular formula C7H6BrNO3 B1266894 3-Bromo-2-nitroanisole CAS No. 500298-30-6

3-Bromo-2-nitroanisole

Cat. No.: B1266894
CAS No.: 500298-30-6
M. Wt: 232.03 g/mol
InChI Key: ORSPVBUIPTYLLO-UHFFFAOYSA-N
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Description

3-Bromo-2-nitroanisole (CAS 500298-30-6) is an aromatic organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This derivative of anisole, which appears as a white to light yellow or green powder to crystal, is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a methoxy group . It is a solid at room temperature, with a melting point between 72.0 to 76.0 °C and a boiling point of approximately 131 °C at 3 mmHg . This compound serves as a versatile and valuable synthetic intermediate in various research fields. In organic synthesis, its unique structure allows it to participate in diverse chemical reactions . The bromine atom can undergo further substitution by various nucleophiles, while the nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst, leading to the formation of 3-bromo-2-aminoanisole . This reactivity makes it a crucial building block for constructing more complex molecules. Its applications extend to medicinal chemistry, where it is investigated as a precursor for developing pharmaceutical agents, including potential analgesics and anti-inflammatory drugs . Furthermore, its biological activity is under exploration for antimicrobial and anticancer research, where nitroaromatic compounds can induce oxidative stress in cells . In the agricultural sector, this compound is also studied for its potential use in producing agrochemicals, such as pesticides and herbicides . Researchers should note that this compound is air-sensitive and should be stored under inert gas in a cool, dark place . It is a skin and eye irritant, so proper personal protective equipment, including gloves and eye protection, is required during handling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-bromo-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPVBUIPTYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293244
Record name 3-Bromo-2-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500298-30-6
Record name 3-Bromo-2-nitroanisole
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Record name 3-Bromo-2-nitroanisole
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-nitroanisole: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-nitroanisole is a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug discovery. All quantitative data is summarized for clarity, and key experimental workflows are visually represented.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2][3]
CAS Number 500298-30-6[3][4]
Appearance White to light yellow to green powder/crystal
Melting Point 72.0 to 76.0 °C
Boiling Point 131 °C at 3 mmHg
Solubility Soluble in organic solvents such as ethanol and acetone; insoluble in water.[1]

Chemical Structure and Spectroscopic Data

The structure of this compound consists of an anisole ring substituted with a bromine atom at position 3 and a nitro group at position 2. This substitution pattern significantly influences the electronic properties and reactivity of the aromatic ring.

A diagram of the chemical structure is provided below:

Caption: Chemical structure of this compound.

While specific spectroscopic data for this compound is not extensively published, data for closely related isomers and precursors can provide valuable insights for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-NO₂, and C-O-C functional groups, confirming the presence of these moieties within the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of bromo- and nitro-substituted aromatic compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of anisole followed by bromination of the resulting 2-nitroanisole.[1]

Step 1: Nitration of Anisole to 2-Nitroanisole

  • Materials: Anisole, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

    • Slowly add a mixture of anisole and concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (typically 0-5 °C) with an ice bath.

    • After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the crude 2-nitroanisole, wash with cold water, and dry.

Step 2: Bromination of 2-Nitroanisole to this compound

  • Materials: 2-Nitroanisole, bromine, iron(III) bromide (catalyst), solvent (e.g., dichloromethane or acetic acid).

  • Procedure:

    • Dissolve 2-nitroanisole in a suitable solvent in a reaction flask.

    • Add a catalytic amount of iron(III) bromide.

    • Slowly add bromine to the mixture at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

The following diagram illustrates the general synthetic workflow:

G Anisole Anisole Nitration Nitration (H₂SO₄, HNO₃) Anisole->Nitration Nitroanisole 2-Nitroanisole Nitration->Nitroanisole Bromination Bromination (Br₂, FeBr₃) Nitroanisole->Bromination CrudeProduct Crude this compound Bromination->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct G Start This compound Subst_Reaction Nucleophilic Substitution (+ Nucleophile) Start->Subst_Reaction Red_Reaction Nitro Group Reduction (e.g., H₂/Pd-C) Start->Red_Reaction Subst_Product Substituted Nitroanisole Derivative Subst_Reaction->Subst_Product Red_Product 3-Bromo-2-aminoanisole Red_Reaction->Red_Product

References

Synthesis of 3-Bromo-2-nitroanisole from Anisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2-nitroanisole, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the nitration of anisole to yield 2-nitroanisole, followed by the selective bromination of this intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Scheme

The synthesis of this compound from anisole proceeds through two sequential electrophilic aromatic substitution reactions.

Synthesis_Pathway Anisole Anisole TwoNitroanisole 2-Nitroanisole Anisole->TwoNitroanisole HNO₃, H₂SO₄ 0-5 °C ThreeBromoTwoNitroanisole This compound TwoNitroanisole->ThreeBromoTwoNitroanisole Br₂, FeBr₃

Caption: Overall reaction scheme for the synthesis of this compound from anisole.

Experimental Protocols

Step 1: Nitration of Anisole to 2-Nitroanisole

This procedure details the nitration of anisole to produce a mixture of nitroanisole isomers, from which the desired 2-nitroanisole is isolated.

Experimental Workflow:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) B Cool nitrating mixture to 0-5 °C A->B C Slowly add Anisole to the nitrating mixture (maintain 0-5 °C) B->C D Stir for 1-2 hours C->D E Pour reaction mixture onto crushed ice D->E F Separate organic layer E->F G Wash with water and sodium bicarbonate solution F->G H Dry over anhydrous MgSO₄ G->H I Fractional distillation under reduced pressure H->I J Collect 2-nitroanisole fraction I->J

Caption: Workflow for the nitration of anisole and purification of 2-nitroanisole.

Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Reaction: To the cooled nitrating mixture, add anisole dropwise from the dropping funnel with constant stirring. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C. After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly onto a generous amount of crushed ice with stirring. The crude nitroanisole isomers will separate as an oily layer. Separate the organic layer using a separatory funnel. Wash the organic layer successively with cold water, 5% sodium bicarbonate solution until effervescence ceases, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: The mixture of ortho, meta, and para isomers is separated by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation. 2-Nitroanisole is collected as the main fraction.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Typical Yield of 2-NitroanisoleIsomer Distribution
Anisole108.140.995154--
Nitric Acid (conc.)63.011.51---
Sulfuric Acid (conc.)98.081.84---
2-Nitroanisole153.141.254277~60%ortho: ~60%, para: ~37%, meta: ~3%
4-Nitroanisole153.141.224258--
Step 2: Bromination of 2-Nitroanisole to this compound

This procedure describes the selective bromination of 2-nitroanisole at the 3-position.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve 2-nitroanisole in a suitable inert solvent such as glacial acetic acid. Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromination: From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution. The reaction is typically carried out at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the reaction is complete, pour the mixture into a large volume of cold water. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acid and iron salts.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol-water, can be used. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry them.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Melting Point (°C)Typical Yield
2-Nitroanisole153.149.5-
Bromine159.81-7.2-
Iron(III) Bromide295.56200 (dec.)-
This compound232.0374-76>85%[1]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₇H₆BrNO₃
Molar Mass232.03 g/mol [1]
AppearanceWhite to light yellow crystalline solid
Melting Point74-76 °C

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structure of the synthesized compound.

Disclaimer: The experimental procedures described in this guide are for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions. The user is solely responsible for all risks associated with the handling of chemicals and the execution of these procedures.

References

Spectroscopic Profile of 3-Bromo-2-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-2-nitroanisole (CAS No. 500298-30-6), a valuable building block in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules. The methodologies for obtaining such spectroscopic data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of analogous compounds, including 4-bromo-2-nitroanisole, 2-nitroanisole, 3-bromoanisole, and 3-bromonitrobenzene.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.6 - 7.8d~ 8.01HAr-H
~ 7.2 - 7.4t~ 8.01HAr-H
~ 7.0 - 7.2d~ 8.01HAr-H
~ 3.9 - 4.0s-3H-OCH₃

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-OCH₃
~ 145 - 150C-NO₂
~ 130 - 135Ar-CH
~ 125 - 130Ar-CH
~ 115 - 120Ar-CH
~ 110 - 115C-Br
~ 55 - 60-OCH₃

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H (aromatic)
~ 2950 - 2850MediumC-H (methyl)
~ 1580 - 1600StrongC=C (aromatic)
~ 1520 - 1540Very StrongN-O asymmetric stretch (NO₂)
~ 1340 - 1360Very StrongN-O symmetric stretch (NO₂)
~ 1250 - 1280StrongC-O-C asymmetric stretch
~ 1020 - 1050StrongC-O-C symmetric stretch
~ 600 - 700StrongC-Br stretch

Predicted as a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
231/233High[M]⁺ (Molecular ion peak with bromine isotopes)
201/203Moderate[M - NO]⁺
186/188Moderate[M - NO₂]⁺
154Moderate[M - Br]⁺
108High[M - Br - NO₂]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz for protons.

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

A Technical Guide to the Physical Properties of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-2-nitroanisole, with a primary focus on its melting point. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃. Its structure consists of an anisole ring substituted with a bromine atom at the 3-position and a nitro group at the 2-position. This substitution pattern imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis.

Data Presentation: Physical Properties

The quantitative physical properties of this compound, compiled from various chemical suppliers and databases, are summarized in the table below. It is important to note that minor variations in reported melting points can occur due to differences in analytical methods and sample purity.

PropertyValueSource(s)
IUPAC Name 1-Bromo-3-methoxy-2-nitrobenzene
CAS Number 500298-30-6
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance White to light yellow or green powder/crystal
Melting Point 72.0 - 76.0 °C
74 °C
~60 - 62 °C[1]
Boiling Point 131 °C at 3 mmHg
Purity >98.0% (GC)

Experimental Protocols

A precise determination of the melting point is a fundamental technique for assessing the purity of a crystalline solid. The capillary method is the standard and most widely accepted technique for this purpose.[1][2]

Determination of Melting Point via the Capillary Method

This protocol describes the standard procedure for determining the melting point range of a solid organic compound like this compound.

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, use a mortar and pestle to grind the crystalline solid into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing: Carefully introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down into a compact column of 2-3 mm in height.

  • Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination (Optional but Recommended): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine a rough melting range. This saves time in subsequent, more precise measurements.[3]

  • Precise Melting Point Determination:

    • Set the starting temperature of the apparatus to at least 10-15 °C below the expected melting point.

    • Use a slow heating rate, typically 1-2 °C per minute, as the temperature approaches the melting point.

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording: The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5-1.0 °C). A broader melting range may indicate the presence of impurities.

  • Repeat Measurements: For accuracy, it is advisable to perform at least two careful determinations.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Anisole Anisole Nitration Nitration (H₂SO₄/HNO₃) Anisole->Nitration TwoNitroanisole 2-Nitroanisole Nitration->TwoNitroanisole Bromination Bromination (Br₂/FeBr₃) TwoNitroanisole->Bromination Product This compound Bromination->Product Crude Crude Product Product->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure MP_Analysis Melting Point Analysis Pure->MP_Analysis Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy

Caption: A logical workflow for the synthesis and characterization of this compound.

melting_point_logic cluster_observation Observation cluster_interpretation Interpretation Initial_Melt First Liquid Appears (T₁) Melting_Range Melting Range (T₂ - T₁) Initial_Melt->Melting_Range Final_Melt Last Crystal Disappears (T₂) Final_Melt->Melting_Range Purity_High High Purity Purity_Low Lower Purity / Impure Range_Narrow Narrow Range (~0.5-1°C) Melting_Range->Range_Narrow Range_Broad Broad Range (>2°C) Melting_Range->Range_Broad Range_Narrow->Purity_High Range_Broad->Purity_Low

Caption: The logical relationship between observed melting behavior and sample purity assessment.

References

3-Bromo-2-nitroanisole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-nitroanisole, a key chemical intermediate in organic synthesis. The document details its chemical properties, synthesis, and applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.

Core Chemical Data

This compound is an aromatic compound with the molecular formula C7H6BrNO3.[1] Its key quantitative properties are summarized below.

PropertyValueReference
CAS Number 500298-30-6[1]
Molecular Weight 232.03 g/mol [1]
Appearance Pale yellow solid[1]
Purity >98.0% (GC)[2]
Melting Point Approximately 60-62 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water.[1]

Synthesis and Reactivity

This compound is typically synthesized through a two-step process involving the nitration of anisole followed by bromination.[1] The presence of both a bromine atom and a nitro group on the anisole backbone makes it a versatile reagent for further chemical transformations.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis methodologies.[1]

Step 1: Nitration of Anisole

  • In a reaction vessel, anisole is treated with a mixture of concentrated sulfuric acid and nitric acid.

  • The reaction is typically carried out at a controlled temperature to prevent over-nitration.

  • The primary product of this step is 2-nitroanisole.

Step 2: Bromination of 2-Nitroanisole

  • The 2-nitroanisole produced in the previous step is subjected to bromination.

  • This is achieved using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3).

  • Phase-transfer catalysts may be employed in industrial settings to improve reaction efficiency.[1]

  • The final product, this compound, is then purified.

Chemical Reactivity

The reactivity of this compound is characterized by two main types of reactions:

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. For instance, reaction with sodium methoxide can substitute the bromine atom.[1]

  • Reduction: The nitro group is susceptible to reduction, typically using hydrogen gas with a palladium catalyst, to yield an amine group (3-bromo-2-aminoanisole).[1]

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.[1]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the following sectors:

  • Pharmaceutical Development: It is used as a precursor for creating new pharmaceutical agents.[1] The ability to functionalize both the bromo and nitro groups allows for the construction of diverse molecular scaffolds for drug discovery.

  • Agrochemicals: This compound is utilized in the production of novel pesticides and herbicides.[3]

  • Organic Synthesis: It acts as an intermediate in the synthesis of a variety of organic compounds.[1]

  • Industrial Chemicals: this compound is also involved in the manufacturing of dyes and other industrial chemicals.[1]

Visualized Workflows and Relationships

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Anisole Anisole Nitration Nitration (H2SO4/HNO3) Anisole->Nitration TwoNitroanisole 2-Nitroanisole Nitration->TwoNitroanisole Bromination Bromination (Br2/FeBr3) TwoNitroanisole->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: A diagram illustrating the two-step synthesis of this compound from anisole.

Applications and Reactivity Relationships

Applications_Reactivity Applications Derived from Reactivity cluster_reactions Key Reactions cluster_applications Primary Applications Start This compound Nucleophilic_Sub Nucleophilic Substitution (at Bromine) Start->Nucleophilic_Sub Reduction Reduction (of Nitro Group) Start->Reduction Pharma Pharmaceuticals Nucleophilic_Sub->Pharma Agrochem Agrochemicals Nucleophilic_Sub->Agrochem Dyes Dyes & Other Chemicals Nucleophilic_Sub->Dyes Reduction->Pharma Reduction->Agrochem Reduction->Dyes

Caption: Logical relationship between the reactivity of this compound and its applications.

References

Reactivity of the Bromine Atom in 3-Bromo-2-nitroanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitroanisole is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom, a nitro group, and a methoxy group on a benzene ring, provides multiple reactive sites for functionalization. The electronic interplay between these substituents dictates the reactivity of the molecule, particularly that of the bromine atom. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the influence of the adjacent nitro group.

The presence of the electron-withdrawing nitro group ortho to the bromine atom significantly activates the aryl halide towards nucleophilic attack.[1] Furthermore, the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science. This document details the key reactions, provides typical experimental protocols, and presents quantitative data for analogous systems to guide synthetic efforts.

Nucleophilic Aromatic Substitution (SNA r)

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA r) due to the strong electron-withdrawing effect of the adjacent nitro group. This effect polarizes the C-Br bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.

A variety of nucleophiles can displace the bromide, leading to a diverse range of substituted 2-nitroanisole derivatives. Common nucleophiles include alkoxides, amines, and thiolates.

Typical Reaction Conditions for Nucleophilic Aromatic Substitution of Aryl Bromides

NucleophileReagents & ConditionsSolventTemperature (°C)Yield (%)Reference
Sodium MethoxideNaOMe, CuI (cat.)DMF/MeOH100-120HighGeneral knowledge
MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene80-11060-88[2]
Amines (general)Base (e.g., K₂CO₃, Et₃N)Aprotic polar solvent (e.g., DMF, DMSO)25-100Variable[3]

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium methoxide (1.2 equiv).

  • Add a catalytic amount of copper(I) iodide (0.1 equiv).

  • Heat the reaction mixture to 120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-3-methoxyanisole.

Reaction Workflow: Nucleophilic Aromatic Substitution

G cluster_workflow SNAr Workflow Start Start with This compound Reaction React with Nucleophile (e.g., NaOMe) in suitable solvent (e.g., DMF) with optional catalyst (e.g., CuI) Start->Reaction Step 1 Workup Aqueous Workup and Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Substituted 2-Nitroanisole Derivative Purification->Product Step 4

Caption: A typical experimental workflow for the nucleophilic aromatic substitution of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. These reactions are central to modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl compounds.

Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80>90General knowledge
Arylboronic acidsPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane80-10080-99[4]
Heteroarylboronic acidsPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O10085-95[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) BoronicAcid Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful method for the synthesis of arylamines.

Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene80-11060-88[2]
Primary AminesPd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH10070-95[5]
Secondary Amines[Pd(allyl)Cl]₂ (1)t-Bu₃P (2)NaOtBuToluene25-8080-98[6]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.0 equiv) and morpholine (1.2 equiv) in anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)(HNR₂)L] OxAdd->AmineCoord + HNR₂ Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L₂ AmineCoord->Deprotonation - HBr RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-Br (this compound) Amine HNR₂ + Base G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord + Alkene MigratoryInsert Migratory Insertion AlkeneCoord->MigratoryInsert BetaHydride β-Hydride Elimination MigratoryInsert->BetaHydride BetaHydride->Pd0 + Base - H-Base⁺-Br⁻ Product Substituted Alkene BetaHydride->Product ArylHalide Ar-Br (this compound) Alkene Alkene Base Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base Base Base G cluster_workflow Nitro Reduction Workflow Start Start with This compound Reaction React with Reducing Agent (e.g., SnCl₂/HCl) in a suitable solvent (e.g., EtOH) Start->Reaction Step 1 Neutralization Neutralization with Base (e.g., NaHCO₃) Reaction->Neutralization Step 2 Extraction Extraction with Organic Solvent Neutralization->Extraction Step 3 Purification Column Chromatography Extraction->Purification Step 4 Product 3-Bromo-2-aminoanisole Purification->Product Step 5

References

A Comprehensive Technical Guide to the Reduction of the Nitro Group in 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and effective methods for the chemoselective reduction of the nitro group in 3-Bromo-2-nitroanisole to yield 3-Bromo-2-methoxyaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the preservation of the bromo and methoxy functionalities is paramount. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical transformations and workflows.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The challenge in the reduction of this compound lies in the selective conversion of the nitro group to an amine while preventing the hydrogenolysis of the carbon-bromine bond and cleavage of the methoxy ether linkage. This guide explores several robust methods to achieve this chemoselectivity, including catalytic hydrogenation, metal-acid reductions, and catalytic transfer hydrogenation.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on factors such as substrate sensitivity, desired yield, scalability, and available laboratory infrastructure. The following table summarizes quantitative data for various methods, providing a basis for comparison.

Reduction MethodReagent/CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Metal-Acid Reduction Iron (Fe) powder3-NitroanisoleEthanol:Glacial Acetic Acid:Water (2:2:1)30189[1][2]
Stannous Chloride (SnCl₂·2H₂O)3-NitroanisoleEthanol30276[1][2]
Catalytic Transfer Hydrogenation Hydrazine Hydrate (N₂H₄·H₂O) / Pd/CHalogenated NitroarenesMethanolReflux-Good
Formic Acid (HCOOH) / Raney NiNitroarenesMethanolRoom Temp.0.17-0.580-90
Catalytic Hydrogenation Raney Nickel / H₂Halogenated NitroarenesMethanol/EthanolRoom Temp./40-High[3][4]
Chemical Reduction Sodium Dithionite (Na₂S₂O₄)p-NitroanisoleAcetonitrile-Water (1:3)350.598[5][6]

Experimental Protocols

Detailed methodologies for the most relevant and effective reduction techniques are provided below.

Method 1: Reduction with Iron Powder in Acidic Medium

This classic and cost-effective method is highly effective for the reduction of nitroarenes and is known for its tolerance of halogen substituents.[1][7]

Materials:

  • This compound

  • Iron powder, reduced

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • 2M Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on scale and reaction rate)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol, glacial acetic acid, and water (a common ratio is 2:2:1 v/v/v).

  • To the stirred suspension, add iron powder (typically 5.0 eq).

  • The reaction mixture can be stirred at room temperature or gently heated to reflux to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron residue. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Carefully add 2M KOH solution to the filtrate to neutralize the acetic acid and basify the solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-2-methoxyaniline. The product can be further purified by column chromatography if necessary.

Method 2: Reduction with Stannous Chloride Dihydrate

Reduction with stannous chloride is a mild and effective method for the chemoselective reduction of nitroarenes, particularly in the presence of other reducible functional groups.[1][8]

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (typically 10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH or NaOH solution. It is crucial to add sufficient base to dissolve the tin salts that precipitate.[9]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-2-methoxyaniline. Further purification can be achieved by column chromatography.

Method 3: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Raney® Nickel is often the catalyst of choice for substrates containing halogens to minimize dehalogenation.[3][4]

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol or methanol.

  • Carefully add a catalytic amount of Raney® Nickel slurry (the amount may need to be optimized, but typically a small spatula tip is sufficient for lab scale).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon or at a set pressure in a hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be kept wet with solvent and disposed of properly.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-Bromo-2-methoxyaniline.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the reduction process.

Reaction_Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ Product 3-Bromo-2-methoxyaniline Intermediate2->Product + 2e-, + 2H+

General reaction pathway for nitro group reduction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound in Solvent B Add Reducing Agent / Catalyst A->B C Stir at appropriate temperature B->C D Quench Reaction / Neutralize C->D Reaction Complete (monitored by TLC) E Filter to Remove Solids (e.g., Catalyst, Metal Salts) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography (if necessary) H->I J J I->J Pure 3-Bromo-2-methoxyaniline

A generalized experimental workflow for the reduction.

Conclusion

The reduction of the nitro group in this compound can be achieved with high chemoselectivity using several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. Metal-acid reductions with iron are robust and economical, while catalytic hydrogenation with Raney® Nickel offers a cleaner reaction profile. Catalytic transfer hydrogenation provides a convenient alternative to the use of pressurized hydrogen gas. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic goals.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-2-nitroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-nitroanisole, a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document collates available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (CAS No. 500298-30-6) is an aromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its structure, featuring a methoxy group, a nitro group, and a bromine atom on a benzene ring, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility profile is paramount for optimizing synthetic routes and developing robust manufacturing processes.

Physical and Chemical Properties:

  • Molecular Weight: 232.03 g/mol [1]

  • Appearance: Typically a pale yellow solid or white to light yellow to green powder/crystal.[1][2]

  • Melting Point: Approximately 60-76 °C.[1][2]

Solubility Profile

A thorough review of publicly available scientific literature reveals a lack of specific quantitative solubility data for this compound in various organic solvents. However, qualitative descriptions consistently indicate its solubility in common organic solvents and insolubility in water.

Quantitative Solubility Data

Currently, there is no specific quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) for the solubility of this compound in organic solvents in peer-reviewed journals or chemical databases. Researchers requiring precise solubility values are advised to determine them experimentally.

Qualitative Solubility Data

The available qualitative solubility information is summarized in the table below.

SolventMolecular FormulaSolvent TypeReported Solubility
EthanolC₂H₅OHPolar ProticSoluble[1]
AcetoneC₃H₆OPolar AproticSoluble[1]
WaterH₂OPolar ProticInsoluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[3][4] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant-temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 298.15 K).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3][4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at high speed or filter the supernatant using a syringe filter compatible with the solvent.[3] This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.[3]

  • Calculation:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sep1 Centrifuge or Filter equil->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Measure concentration (HPLC/UV-Vis) analysis1->analysis2 calc Determine solubility from concentration and dilution factor analysis2->calc

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

3-Bromo-2-nitroanisole: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitroanisole is a highly functionalized aromatic compound that serves as a versatile precursor in modern organic synthesis. Its structure, featuring a methoxy group, a nitro group, and a bromine atom on an aromatic ring, provides multiple reaction sites for diversification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, making the bromine atom susceptible to various cross-coupling reactions.[1] This guide provides an in-depth overview of the synthesis, properties, and key synthetic applications of this compound, with a focus on its role in constructing complex molecular architectures relevant to medicinal chemistry and materials science.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its use in experimental settings. The data below has been compiled for easy reference.

PropertyValueSource
CAS Number 500298-30-6[2][3]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1]
Appearance White to light yellow powder/crystal[4]
Melting Point 72.0 - 76.0 °C[4]
Purity >98.0% (GC)[4]
Synonyms 1-Bromo-3-methoxy-2-nitrobenzene[3][4]

Synthesis of this compound

The most common industrial and laboratory-scale synthesis involves a two-step electrophilic aromatic substitution sequence starting from anisole.[1]

  • Nitration of Anisole : Anisole is first nitrated, typically using a mixture of concentrated sulfuric acid and nitric acid, to selectively install a nitro group at the ortho position, yielding 2-nitroanisole.[1]

  • Bromination of 2-Nitroanisole : The resulting 2-nitroanisole is then brominated. The methoxy group directs the incoming electrophile (bromine) to the para position relative to itself, and the nitro group directs it to the meta position, resulting in the desired this compound. This step often uses bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1]

Synthesis_Workflow Anisole Anisole Step1 Nitration (H₂SO₄ / HNO₃) Anisole->Step1 Nitroanisole 2-Nitroanisole Step1->Nitroanisole Step2 Bromination (Br₂ / FeBr₃) Nitroanisole->Step2 FinalProduct This compound Step2->FinalProduct Logical_Relationships cluster_reactions Key Transformations cluster_products Product Scaffolds Precursor This compound Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki [Pd], Base R-B(OH)₂ Buchwald Buchwald-Hartwig Amination Precursor->Buchwald [Pd], Base R₂NH Reduction Nitro Group Reduction Precursor->Reduction Reducing Agent (e.g., H₂/Pd-C) Biaryls Substituted Biaryls Suzuki->Biaryls ArylAmines N-Aryl Amines Buchwald->ArylAmines Anilines Substituted Anilines Reduction->Anilines

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-nitroanisole via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for 3-Bromo-2-nitroanisole, leveraging a Directed ortho-Metalation (DoM) strategy. While a direct ortho-lithiation of 2-nitroanisole is challenging due to the deactivating nature of the nitro group, this guide outlines a reliable three-step approach commencing with anisole. This method ensures high regioselectivity in the critical bromination step, a key advantage of the DoM methodology.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Directed ortho-Metalation of Anisole: Anisole, possessing a methoxy directing metalation group (DMG), undergoes regioselective deprotonation at the ortho position using an organolithium base.

  • Electrophilic Bromination: The resulting ortho-lithiated anisole is quenched with an electrophilic bromine source to yield 2-bromoanisole.

  • Regioselective Nitration: The final step involves the nitration of 2-bromoanisole. The directing effects of the existing methoxy and bromo substituents guide the nitro group to the desired position, yielding this compound.

This strategic approach, which introduces the substituents in a controlled manner, circumvents the difficulties associated with the direct functionalization of a deactivated aromatic ring.

Reaction Mechanisms and Pathways

Directed ortho-Metalation (DoM) of Anisole

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[1][2] The process is initiated by the coordination of a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi), to the Lewis basic heteroatom of the directing metalation group (DMG), in this case, the methoxy group of anisole. This coordination pre-complexes the organolithium reagent in proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate.[2] The use of a chelating agent like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by breaking down its aggregates.[1]

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_product Ortho-lithiated Anisole Anisole Anisole Complex Anisole-nBuLi Complex Anisole->Complex Coordination nBuLi n-Butyllithium (n-BuLi) nBuLi->Complex OrthoLith 2-Lithioanisole Complex->OrthoLith Deprotonation

Figure 1: Directed ortho-Metalation of Anisole.
Electrophilic Bromination

The generated 2-lithioanisole is a potent nucleophile that readily reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce a bromine atom at the ortho position. This step proceeds with high regioselectivity due to the pre-defined position of the lithium atom.

Regioselective Nitration of 2-Bromoanisole

The final step is the electrophilic aromatic substitution of 2-bromoanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methoxy group is a strong activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile. The para position to the methoxy group is blocked by the bromine atom, and the other ortho position is sterically hindered. Therefore, nitration occurs preferentially at the remaining activated and accessible position, which is ortho to the methoxy group and meta to the bromine, yielding this compound.

Nitration_Regioselectivity TwoBromoanisole 2-Bromoanisole ThreeBromoTwoNitroanisole This compound (Major Product) TwoBromoanisole->ThreeBromoTwoNitroanisole Nitration at C3 (ortho to OMe, meta to Br) OtherIsomers Other Isomers (Minor) TwoBromoanisole->OtherIsomers Nitration at other positions NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->TwoBromoanisole

Figure 2: Regioselectivity in the Nitration of 2-Bromoanisole.

Experimental Protocols

The following protocols are compiled from established synthetic methodologies and provide a comprehensive guide for the preparation of this compound.

Step 1 & 2: Synthesis of 2-Bromoanisole via Directed ortho-Metalation and Bromination

This procedure outlines the synthesis of 2-bromoanisole from anisole.

Materials:

  • Anisole

  • n-Butyllithium (in hexanes)

  • Tetramethylethylenediamine (TMEDA)

  • 1,2-Dibromoethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of anisole (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to -78 °C.

  • n-Butyllithium (1.2 equivalents) is added dropwise to the stirred solution, and the reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The reaction is then cooled back down to -78 °C, and a solution of 1,2-dibromoethane (1.3 equivalents) in the same anhydrous solvent is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford pure 2-bromoanisole.

Step 3: Synthesis of this compound via Nitration of 2-Bromoanisole

This procedure describes the nitration of 2-bromoanisole to yield the final product.

Materials:

  • 2-Bromoanisole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Dichloromethane or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 2-Bromoanisole (1 equivalent) is dissolved in concentrated sulfuric acid in a round-bottom flask and cooled to 0 °C in an ice bath.

  • A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the stirred solution of 2-bromoanisole, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours.

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting mixture is extracted with dichloromethane or diethyl ether.

  • The combined organic layers are washed with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for the described synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromoanisole

Reagent/ParameterMolar Ratio/Value
Anisole1.0 eq
n-Butyllithium1.2 eq
TMEDA1.2 eq
1,2-Dibromoethane1.3 eq
Temperature (Lithiation)-78 °C to 0 °C
Temperature (Bromination)-78 °C
Reaction Time (Lithiation)1 hour
Reaction Time (Bromination)30 min to overnight
SolventAnhydrous Diethyl Ether or THF
Typical Yield70-85%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio/Value
2-Bromoanisole1.0 eq
Concentrated Nitric Acid1.1 eq
Concentrated Sulfuric AcidSolvent
Temperature0-5 °C
Reaction Time1-2 hours
Typical Yield60-75%

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1_2 Steps 1 & 2: Synthesis of 2-Bromoanisole cluster_step3 Step 3: Synthesis of this compound Start1 Anisole + TMEDA in Anhydrous Solvent Add_nBuLi Add n-BuLi at -78°C, warm to 0°C Start1->Add_nBuLi Add_DBE Cool to -78°C, Add 1,2-Dibromoethane Add_nBuLi->Add_DBE Reaction1 Stir and warm to RT Add_DBE->Reaction1 Quench1 Quench with aq. NH4Cl Reaction1->Quench1 Workup1 Extraction and Drying Quench1->Workup1 Purification1 Purification (Distillation/Chromatography) Workup1->Purification1 Product1 2-Bromoanisole Purification1->Product1 Start2 2-Bromoanisole in conc. H2SO4 at 0°C Product1->Start2 Proceed to next step Add_Nitrating_Mix Add HNO3/H2SO4 mixture < 5°C Start2->Add_Nitrating_Mix Reaction2 Stir at 0°C Add_Nitrating_Mix->Reaction2 Quench2 Pour onto Ice Reaction2->Quench2 Workup2 Extraction and Neutralization Quench2->Workup2 Purification2 Purification (Recrystallization/Chromatography) Workup2->Purification2 Product2 This compound Purification2->Product2

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for conducting the Heck reaction with 3-Bromo-2-nitroanisole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals. The specific substrate, this compound, presents a unique electronic profile with both an electron-withdrawing nitro group and an electron-donating methoxy group, which influences its reactivity.

The conditions outlined in this document are based on established methodologies for Heck reactions of related electron-deficient and sterically hindered aryl bromides. Optimization may be necessary to achieve the desired yield and purity for specific applications.

General Considerations

The Heck reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of these components is critical for the success of the reaction. For an electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the palladium(0) catalyst is generally facilitated.

  • Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common catalyst precursors.

  • Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often employed to stabilize the palladium catalyst and modulate its reactivity.

  • Bases: Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc), or organic bases such as triethylamine (Et₃N), are used to neutralize the hydrohalic acid generated during the catalytic cycle.

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN) are typically used.

Quantitative Data Summary

The following table summarizes typical conditions used for the Heck reaction of various bromoarenes, providing a basis for the selection of conditions for this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001692
21-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)NoneNa₂CO₃ (2)DMA501>99
33-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NoneNaOAc (2.5)Ethanol140 (mw)0.571
44-BromoacetophenoneStyrenePd(OAc)₂ (1)LHX salt (2)K₂CO₃ (2)DMF/H₂O80495

Abbreviations: DMA = N,N-dimethylacetamide; DMF = N,N-dimethylformamide; LHX = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt; mw = microwave irradiation.

Experimental Protocols

The following is a representative protocol for the Heck reaction of this compound with styrene. This protocol is a starting point and may require optimization.

Materials
  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃; 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF; 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure
  • To a dry Schlenk flask or sealed tube, add this compound, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Add styrene (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-nitro-3-vinylanisole derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd(OAc)₂, PPh₃, and Na₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous DMF inert->solvent alkene Add Styrene solvent->alkene heat Heat to 100-120 °C with Stirring alkene->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 2-Nitro-3-vinylanisole Derivative purify->product

Caption: Workflow for the Heck Reaction of this compound.

Heck Reaction Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (Ar-X) base pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Migratory Insertion product_complex Product Complex pd_complex3->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base) product arx alkene

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-nitroanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is instrumental in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling a highly versatile tool for medicinal chemistry and drug development.[2]

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 3-Bromo-2-nitroanisole with various terminal alkynes. Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are based on well-established procedures for structurally similar aryl bromides.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of a copper acetylide intermediate.[1][4]

The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl bromide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the desired arylethynyl product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.

While the copper co-catalyst is traditional, copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Data Presentation: Representative Sonogashira Coupling Reactions

The following table summarizes representative conditions and yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing an indication of the expected outcomes for the coupling of this compound.

Aryl BromideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NToluene1002456
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100398
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)5Et₃NTHFRT1295
4-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NToluene1002475
3-Bromo-1,2-dione (protected)PhenylacetylenePd(PPh₃)₂Cl₂ (5)5Et₃NEt₃NReflux190

Experimental Protocols

This section provides a detailed, representative protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne. This protocol can be adapted for the reaction of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Addition of Solvent and Reagents: Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask. The mixture is typically stirred for a few minutes to ensure dissolution.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 3-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-alkynyl-2-nitroanisole derivative.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Bromide, Catalyst, Base) solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert add_alkyne Add Terminal Alkyne inert->add_alkyne heating Heat and Stir add_alkyne->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)L₂-C≡CR' pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR' alkynyl_pd_complex->product Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide + Alkyne + Base cu_acetylide->pd_complex Transfers Acetylide to Palladium cu_acetylide->cu_halide alkyne H-C≡CR'

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans Using 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of substituted benzofurans, beginning with the readily available starting material, 3-Bromo-2-nitroanisole. The protocols detailed herein outline a plausible and chemically sound multi-step synthetic pathway, as a direct conversion is not commonly reported. This route involves the sequential transformation of this compound into a key intermediate, 3-Bromo-2-methoxyphenol, which is then utilized in a palladium-catalyzed reaction to construct the benzofuran core.

The methodologies are based on established and reliable organic chemistry transformations. This guide includes detailed experimental protocols, tabulated quantitative data for expected yields, and visualizations of the synthetic workflow and reaction mechanisms to aid in comprehension and practical application.

Overall Synthetic Strategy

The proposed synthetic route from this compound to a 2-substituted-7-methoxybenzofuran involves three key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to yield 3-Bromo-2-aminoanisole.

  • Formation of a Phenol via Diazotization: The resulting amine is converted into a diazonium salt, which is subsequently hydrolyzed to afford 3-Bromo-2-methoxyphenol.

  • Construction of the Benzofuran Ring: A one-pot Sonogashira coupling of 3-Bromo-2-methoxyphenol with a terminal alkyne, followed by an intramolecular cyclization, yields the desired substituted benzofuran.

Synthetic Workflow Start This compound Intermediate1 3-Bromo-2-aminoanisole Start->Intermediate1 Step 1: Reduction Intermediate2 3-Bromo-2-methoxyphenol Intermediate1->Intermediate2 Step 2: Diazotization & Hydrolysis Product Substituted 7-Methoxybenzofuran Intermediate2->Product Step 3: Sonogashira Coupling & Cyclization

Caption: Proposed multi-step synthesis of a substituted benzofuran.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-aminoanisole via Nitro Group Reduction

The reduction of the nitro group in the presence of a halogen requires a mild and selective reducing agent to prevent dehalogenation. Stannous chloride (SnCl₂) in a non-acidic medium is a suitable choice for this transformation.[1][2][3]

Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the mixture and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

EntryStarting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1This compoundSnCl₂·2H₂OEthanol50-602-485-95 (estimated)
Step 2: Synthesis of 3-Bromo-2-methoxyphenol via Diazotization and Hydrolysis

This two-step, one-pot procedure converts the synthesized amine into a phenol through a diazonium salt intermediate.[4][5][6]

Protocol:

  • Dissolve 3-Bromo-2-aminoanisole (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:5 v/v) at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • To hydrolyze the diazonium salt, slowly add the reaction mixture to a boiling aqueous solution of sulfuric acid (e.g., 10-20%).

  • Maintain the temperature and continue heating for 30-60 minutes, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude phenol by column chromatography on silica gel.

EntryStarting MaterialReagentsSolventTemperature (°C)Yield (%)
13-Bromo-2-aminoanisole1. NaNO₂, H₂SO₄/H₂O2. H₂SO₄/H₂O, heatWater0-5 then 100+60-75 (estimated)
Step 3: Synthesis of Substituted 7-Methoxybenzofuran via Sonogashira Coupling and Cyclization

This one-pot reaction combines a Sonogashira cross-coupling with an intramolecular cyclization to efficiently form the benzofuran ring. This method is highly versatile for creating 2-substituted benzofurans.[7][8][9][10]

Protocol:

  • To a dried Schlenk flask, add 3-Bromo-2-methoxyphenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (2-5 mol%), and copper(I) iodide (CuI) (3-10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent such as dimethylformamide (DMF) or triethylamine (TEA).

  • Add the terminal alkyne (1.2-1.5 eq) and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq), if not used as the solvent.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction by TLC. Upon completion of the coupling and subsequent cyclization (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzofuran.

EntryAlkyne SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEADMF/TEA60-8012-2470-90 (estimated)
21-HexynePd(PPh₃)₂Cl₂ / CuITEADMF/TEA50-708-1665-85 (estimated)
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITEADMF/TEART-504-1275-95 (estimated)
Mechanism of Sonogashira Coupling and Cyclization

The formation of the benzofuran ring proceeds through a well-established catalytic cycle. The process involves the coupling of the aryl bromide with the terminal alkyne (Sonogashira coupling) to form an intermediate, which then undergoes an intramolecular cyclization to yield the final benzofuran product.[11][12]

Sonogashira Cyclization Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim CuAlkyne Copper Acetylide (R-C≡C-Cu) Transmetal->CuAlkyne [Pd]-Br ReductElim->Pd0 Ar-alkyne Intramolecular Intramolecular Cyclization (5-exo-dig) ReductElim->Intramolecular CuBr Cu(I)Br CuBr->CuAlkyne Terminal Alkyne, Base CuAlkyne->CuBr Transmetalation to Pd Product Substituted Benzofuran Intramolecular->Product

Caption: Catalytic cycles for the Sonogashira coupling and subsequent cyclization.

References

Palladium Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-2-nitroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of palladium catalysts in cross-coupling reactions involving 3-bromo-2-nitroanisole. This substrate presents unique challenges due to the steric hindrance imposed by the ortho-nitro group and the electronic deactivation of the aromatic ring. Proper selection of the palladium catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Common examples include the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Stille reactions. For a sterically hindered and electron-deficient substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is often crucial to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Catalyst and Ligand Selection Guide

The steric bulk and electron-donating properties of the ligand are paramount for successful cross-coupling with this compound. The ortho-nitro group significantly hinders the approach of the palladium catalyst to the C-Br bond, making bulky ligands necessary to promote the formation of a reactive monoligated palladium species. Furthermore, electron-rich ligands enhance the rate of oxidative addition, which can be sluggish for electron-deficient aryl bromides.

Recommended Catalyst Systems:

Cross-Coupling ReactionRecommended Palladium Pre-catalystRecommended LigandTypical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF (often with water)
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, i-Pr₂NEtTHF, DMF
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(No base required)Toluene, Dioxane, THF

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ and XPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the amine, and NaOt-Bu.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • THF

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions. Note that specific yields and reaction times will vary depending on the specific coupling partners.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)802475-85

Table 2: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001880-90
2AnilinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)Dioxane1102470-80
3n-HexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene1001685-95

Table 3: Representative Sonogashira Coupling Conditions [1]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF50685-95
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEt (3)DMF60880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFRT1275-85

Visualizations

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)(X)L_n Pd0->PdII OxAdd Oxidative Addition (Ar-X) DiarylPd Ar-Pd(II)(R)L_n PdII->DiarylPd Transmetal Transmetalation (R-M) DiarylPd->Pd0 Product Ar-R DiarylPd->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Workflow Figure 2: Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Select Substrates (this compound, Coupling Partner) Catalyst Select Pd Pre-catalyst, Ligand, Base, Solvent Reagents->Catalyst Setup Assemble Reaction Under Inert Atmosphere Catalyst->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

References

Application Notes and Protocols: Reduction of 3-Bromo-2-nitroanisole to 3-bromo-2-aminoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Bromo-2-nitroanisole to form 3-bromo-2-aminoanisole (also known as 3-bromo-2-methoxyaniline) is a critical transformation in synthetic organic chemistry. This reaction provides a valuable intermediate for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of both a bromo and a methoxy substituent on the aromatic ring necessitates a reduction method that is both efficient and chemoselective to avoid unwanted side reactions, such as hydrodebromination. This document outlines three reliable and commonly employed protocols for this transformation: reduction with activated iron, reduction with stannous chloride, and catalytic hydrogenation.

Chemical Transformation

The overall chemical equation for the reduction is as follows:

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different reduction methods. The data is compiled from general procedures for nitroarene reduction and may require optimization for this specific substrate.

MethodReducing Agent & ConditionsSolvent(s)Typical Reaction TimeTypical Yield (%)Purity (%)Notes
Protocol 1 Iron powder, Ammonium Chloride (NH₄Cl)Ethanol/Water2-4 hours85-95>95A cost-effective and robust method with high chemoselectivity. Tolerates halide substituents well.[1][2][3]
Protocol 2 Stannous Chloride Dihydrate (SnCl₂·2H₂O)Ethanol1-3 hours80-90>97A classic and highly selective method, effective for substrates with sensitive functional groups.[4][5]
Protocol 3 Hydrogen (H₂), Palladium on Carbon (10% Pd/C)Methanol/Ethanol4-8 hours90-99>98A clean method with high yields, but requires specialized hydrogenation equipment. Potential for hydrodebromination as a side reaction.

Experimental Protocols

Protocol 1: Reduction with Activated Iron (Fe/NH₄Cl)

This protocol is based on a practical and chemoselective method for the reduction of nitroarenes using activated iron.[1][3]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-2-aminoanisole.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

experimental_workflow_fe cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Fe powder, NH4Cl B Add Solvent: Ethanol/Water A->B C Heat to Reflux (80-90 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Column Chromatography (if necessary) J->K L Final Product: 3-bromo-2-aminoanisole K->L

Figure 1. Workflow for the reduction using activated iron.
Protocol 2: Reduction with Stannous Chloride (SnCl₂·2H₂O)

This method is a widely used laboratory procedure for the clean and selective reduction of aromatic nitro compounds.[4][5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add stannous chloride dihydrate (3.0-5.0 eq) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize the mixture and precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if needed.

experimental_workflow_sncl2 cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Add SnCl2·2H2O A->B C Heat to Reflux (~80 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Concentrate D->E F Redissolve in Ethyl Acetate E->F G Neutralize and Filter F->G H Wash Filtrate G->H I Dry and Concentrate H->I J Column Chromatography (if necessary) I->J K Final Product: 3-bromo-2-aminoanisole J->K

Figure 2. Workflow for the reduction using stannous chloride.
Protocol 3: Catalytic Hydrogenation

This protocol describes a standard catalytic hydrogenation procedure suitable for the reduction of nitroarenes.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is usually complete in 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst may be pyrophoric and should be handled with care while wet.

  • Concentrate the filtrate under reduced pressure to yield 3-bromo-2-aminoanisole. The product is often of high purity and may not require further purification.

experimental_workflow_h2 cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Product A Dissolve Substrate in Solvent B Add 10% Pd/C (under inert gas) A->B C Purge with H2 B->C D Stir under H2 Atmosphere C->D E Monitor Reaction D->E F Vent H2, Purge with Inert Gas E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Final Product: 3-bromo-2-aminoanisole H->I

Figure 3. Workflow for catalytic hydrogenation.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Handle with extreme caution.

  • Palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry. Handle with care and keep it wet with solvent during filtration.

  • Stannous chloride and its salts can be corrosive and toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents with care, as they are flammable and may be harmful if inhaled or absorbed through the skin.

The reduction of this compound to 3-bromo-2-aminoanisole can be effectively achieved using several established methods. The choice of protocol will depend on the available equipment, scale of the reaction, and the desired level of chemoselectivity. For general laboratory synthesis, reduction with activated iron or stannous chloride offers a good balance of cost, efficiency, and safety. Catalytic hydrogenation is a cleaner alternative that can provide very high yields but requires specialized equipment and careful handling of the catalyst and hydrogen gas. All methods require careful monitoring and appropriate work-up and purification to obtain the desired product in high purity.

References

Application Notes and Protocols: 3-Bromo-2-nitroanisole in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-bromo-2-nitroanisole and its derivatives as versatile intermediates in the synthesis of pharmaceutical compounds. This document includes key reaction protocols, quantitative data, and visualizations to facilitate its application in a laboratory setting.

Overview of this compound's Utility

This compound is a valuable building block in organic synthesis due to its unique substitution pattern on the benzene ring. The presence of a bromine atom, a nitro group, and a methoxy group allows for a variety of chemical transformations, making it a precursor to a wide range of more complex molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for functionalization.

Key transformations and applications include:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal step, yielding 2-bromo-3-methoxyaniline. This amino derivative is a versatile intermediate for introducing the substituted anisole moiety into a target molecule.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of complex pharmaceutical ingredients.

  • Nucleophilic Aromatic Substitution: The activated aromatic ring can undergo nucleophilic substitution, although this is a less common application compared to cross-coupling reactions.

Synthesis of Key Pharmaceutical Intermediates

Intermediate for Tramadol Synthesis: 3-Bromoanisole

While not directly synthesized from this compound, the closely related compound 3-bromoanisole is a crucial intermediate in the industrial synthesis of the analgesic drug Tramadol . The synthesis of Tramadol involves a Grignard reaction between 3-bromoanisole and 2-((dimethylamino)methyl)cyclohexan-1-one.[1][2][3][4]

Reaction Scheme:

Experimental Protocol: Grignard Reaction for Tramadol Synthesis [1][3]

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2-((Dimethylamino)methyl)cyclohexan-1-one

  • Toluene

  • Ammonium chloride solution (concentrated)

  • Hydrochloric acid

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromoanisole in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0-5 °C in an ice bath. Slowly add a solution of 2-((dimethylamino)methyl)cyclohexan-1-one in anhydrous toluene to the Grignard reagent, maintaining the temperature below 20 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude Tramadol base. The crude product can be purified by distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude base in a suitable solvent (e.g., isopropanol/toluene) and add a solution of hydrochloric acid. The precipitated Tramadol hydrochloride can be collected by filtration and recrystallized.

Quantitative Data:

ParameterValueReference
Yield of Tramadol HCl>98% (trans/cis ratio)[1]
PurityHigh[1]

Logical Relationship Diagram: Tramadol Synthesis

Tramadol_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromoanisole 3-Bromoanisole Grignard Reagent Formation Grignard Reagent Formation 3-Bromoanisole->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation 2-((dimethylamino)methyl)cyclohexan-1-one 2-((dimethylamino)methyl)cyclohexan-1-one Grignard Reaction Grignard Reaction 2-((dimethylamino)methyl)cyclohexan-1-one->Grignard Reaction Grignard Reagent Formation->Grignard Reaction 3-Methoxyphenyl- magnesium bromide Tramadol Tramadol Grignard Reaction->Tramadol Elacestrant_Intermediate 4-Bromo-3-nitroanisole 4-Bromo-3-nitroanisole Reduction Reduction 4-Bromo-3-nitroanisole->Reduction 4-Bromo-3-methoxyaniline 4-Bromo-3-methoxyaniline Reduction->4-Bromo-3-methoxyaniline Further Transformations Further Transformations 4-Bromo-3-methoxyaniline->Further Transformations N-alkylation, Cross-coupling, etc. Elacestrant Core Structure Elacestrant Core Structure Further Transformations->Elacestrant Core Structure Nitro_Reduction_Workflow Start Start Dissolve Substrate Dissolve this compound in Solvent Start->Dissolve Substrate Add Catalyst Add Pd/C Catalyst Dissolve Substrate->Add Catalyst Hydrogenation Pressurize with H₂ and Stir Add Catalyst->Hydrogenation Monitor Reaction Monitor by TLC/GC-MS Hydrogenation->Monitor Reaction Filter Catalyst Filter through Celite Monitor Reaction->Filter Catalyst Reaction Complete Concentrate Remove Solvent Filter Catalyst->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R1R2NH, Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR1R2

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally mild conditions have made it an indispensable tool for medicinal chemists and process developers.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-2-nitroanisole, a substrate featuring an electron-withdrawing nitro group and an electron-donating methoxy group. The electronic nature of this substrate presents unique challenges and opportunities in C-N bond formation, making the careful selection of reaction parameters critical for achieving high efficiency and yield. These notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel compounds for drug discovery and development.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst.[2]

The choice of ligand is crucial in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing the rates of both the desired reductive elimination and potential side reactions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve optimal results.

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the primary amine to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-nitro-3-methoxyaniline.[3]

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%)

  • Ligand (e.g., t-BuXPhos, 4 mol%)

  • Base (e.g., Lithium tert-butoxide (LiOtBu), 2.1 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the secondary amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100 °C).

  • Stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a starting point for the optimization of reactions with this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2470-95
Morpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)1,4-Dioxane1002480-98
CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH1001865-90
N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (1.5)Toluene1101675-92
Pyrrolidine[Pd(allyl)Cl]₂ (1)SPhos (4)NaOtBu (2.0)Toluene801285-99

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow, the following diagram outlines the key steps in the Buchlod-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Reagent Preparation - this compound - Amine - Palladium Catalyst/Precatalyst - Ligand - Base setup 2. Reaction Setup - Add reagents to Schlenk tube - Inert atmosphere (Ar/N2) reagents->setup solvent 3. Solvent Addition - Add anhydrous, degassed solvent setup->solvent reaction 4. Reaction - Heat with vigorous stirring solvent->reaction monitoring 5. Monitoring - TLC, LC-MS, or GC-MS reaction->monitoring workup 6. Work-up - Quench reaction - Extraction monitoring->workup purification 7. Purification - Column chromatography workup->purification product Final Product N-substituted-2-nitro-3-methoxyaniline purification->product

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.

The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept in understanding this transformation. The following diagram illustrates the key intermediates and steps involved.

Catalytic_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination cluster_legend Legend pd0 Pd(0)Ln pdII_complex Ar-Pd(II)(X)Ln pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition pd_amido_complex [Ar-Pd(II)(NHR'R'')Ln]+ pdII_complex->pd_amido_complex HNR'R'' amine_coordination Amine Coordination pd_amido Ar-Pd(II)(NR'R'')Ln pd_amido_complex->pd_amido -HX deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination ArX Ar-X = this compound HNRR HNR'R'' = Amine

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Bromo-2-nitroanisole for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 3-Bromo-2-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below are designed for scalability and are based on established chemical principles for nitration and bromination of aromatic compounds.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of a suitable anisole derivative to introduce the nitro group at the ortho position. The second step is the selective bromination of the resulting 2-nitroanisole to yield the final product.

Synthesis_Pathway Start Anisole Derivative Step1 Nitration Start->Step1 Intermediate 2-Nitroanisole Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product Applications Product This compound App1 Pharmaceutical Intermediates Product->App1 App2 Agrochemical Synthesis Product->App2 App3 Dye Manufacturing Product->App3 Final1 Active Pharmaceutical Ingredients (APIs) App1->Final1 Final2 Herbicides, Fungicides App2->Final2 Final3 Specialty Dyes App3->Final3

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the Suzuki coupling of 3-Bromo-2-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary contributing factors?

A1: Low yields in the Suzuki coupling of this compound are often attributed to a combination of steric hindrance and electronic effects. The ortho-nitro and ortho-methoxy substituents create significant steric bulk around the bromine atom, which can impede the crucial oxidative addition step of the palladium catalyst to the aryl bromide.[1] Additionally, the electron-withdrawing nature of the nitro group can influence the reactivity of the substrate.

Q2: What are common side reactions to be aware of, and how can they be minimized?

A2: Two prevalent side reactions that can significantly lower the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, replacing it with a hydrogen atom. It is often promoted by harsh basic conditions or the presence of excess water. To mitigate this, consider using milder bases such as K₂CO₃ or Cs₂CO₃ and ensure your solvents are appropriately dried.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often facilitated by the presence of oxygen.[2] Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q3: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A3: The choice of the catalyst system is paramount for sterically hindered substrates like this compound. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[3] Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in couplings involving sterically demanding substrates.[4]

Q4: Can the choice of base significantly impact the reaction yield?

A4: Absolutely. The base plays a crucial role in the transmetalation step by activating the boronic acid. For challenging couplings with sterically hindered substrates, stronger bases are often necessary. While milder bases like Na₂CO₃ can be effective in some cases, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are frequently more successful in driving the reaction to completion.[4]

Troubleshooting Guides

Problem: Low or No Conversion of Starting Material

This is a common issue when dealing with sterically hindered and electronically deactivated substrates. The following workflow can help diagnose and resolve the problem.

LowConversion start Low or No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Forcing Enough? catalyst->conditions Yes sol1 Solution 1: - Use a pre-catalyst (e.g., Buchwald G3/G4). - Switch to a more active ligand (e.g., Buchwald ligands like SPhos, XPhos, or an NHC ligand). catalyst->sol1 No sol2 Solution 2: - Increase reaction temperature. - Use a higher boiling point solvent (e.g., toluene, dioxane, or DMF). conditions->sol2 No sol3 Solution 3: - Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). - Increase catalyst and ligand loading. conditions->sol3 Yes

Caption: Troubleshooting workflow for low starting material conversion.

Problem: Formation of Significant Byproducts (Homocoupling, Protodeboronation)

The presence of byproducts indicates that side reactions are competing with the desired cross-coupling.

Byproducts start Significant Byproduct Formation homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No sol1 Solution 1: - Ensure thorough degassing of solvents and reaction vessel. - Maintain a strict inert atmosphere (Ar or N₂). - Use a Pd(0) source or an efficient pre-catalyst. homocoupling->sol1 Yes sol2 Solution 2: - Use a milder base (e.g., K₂CO₃). - Use anhydrous solvents. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. protodeboronation->sol2 Yes end Re-evaluate reaction conditions for other potential side reactions. protodeboronation->end No

Caption: Troubleshooting workflow for byproduct formation.

Data Presentation

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on successful couplings of analogous sterically hindered and electron-deficient aryl bromides. Optimization will likely be necessary.

Table 1: Recommended Catalyst Systems

Catalyst (mol%)Ligand (mol%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)A common and effective combination for sterically hindered substrates.
Pd₂(dba)₃ (2-5)XPhos (4-10)Another robust system for challenging couplings.
Buchwald G3 Precatalyst (2-5)(Ligand incorporated)Pre-catalysts can offer improved activity and reproducibility.
Pd(dppf)Cl₂ (3-5)(Ligand incorporated)Can be effective, but may require more forcing conditions.

Table 2: Suggested Reaction Parameters

ParameterRecommended RangeRationale
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required for sterically hindered substrates to facilitate transmetalation.[4]
Solvent Toluene, Dioxane, DMF, 2-MeTHFHigher boiling point aprotic solvents are generally preferred to allow for higher reaction temperatures.
Temperature 80 - 130 °CElevated temperatures are typically necessary to overcome the activation barrier for oxidative addition.[3]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess of the boronic acid component is standard practice.

Experimental Protocols

The following is a generalized experimental protocol that should serve as a starting point. This protocol requires optimization for specific boronic acids and desired scales.

General Procedure for Suzuki Coupling of this compound

ProtocolWorkflow prep 1. Vessel Preparation: - Oven-dry a Schlenk flask with a stir bar. - Add this compound (1.0 equiv.),  boronic acid/ester (1.2-1.5 equiv.),  and finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.). inert 2. Inert Atmosphere: - Seal the flask and evacuate and backfill  with argon or nitrogen (repeat 3x). prep->inert reagents 3. Reagent Addition: - Add the palladium catalyst and ligand (or pre-catalyst). - Add degassed anhydrous solvent via syringe. inert->reagents reaction 4. Reaction: - Heat the mixture to the desired temperature (e.g., 100 °C)  with vigorous stirring for 4-24 hours. reagents->reaction monitor 5. Monitoring: - Track reaction progress by TLC or LC-MS. reaction->monitor workup 6. Work-up: - Cool to room temperature. - Dilute with an organic solvent (e.g., ethyl acetate). - Wash with water and brine. monitor->workup purify 7. Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

Caption: General experimental workflow for the Suzuki coupling.

Detailed Method:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid or boronic acid pinacol ester (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos), or a pre-catalyst. Then, add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Common side reactions in the synthesis of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-2-nitroanisole.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Overview: The most common laboratory synthesis of this compound involves a two-step process: the nitration of anisole to yield 2-nitroanisole, followed by the bromination of this intermediate.

Step 1: Nitration of Anisole

Q1: My nitration of anisole is complete, but after analysis, I have a significant amount of an isomeric byproduct. What is it and how can I avoid it?

A1: The primary side reaction in the nitration of anisole is the formation of isomeric nitroanisoles. The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, in addition to the desired ortho-nitroanisole, you will likely form para-nitroanisole as a major byproduct. A small amount of meta-nitroanisole may also be formed.[1][2][3][4][5][6]

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the para isomer. Conversely, carefully controlling the temperature is crucial for reproducibility.

  • Nitrating Agent: The choice of nitrating agent and reaction conditions significantly influences the ortho/para isomer ratio.[7][8] For instance, nitration with a mixture of nitric acid and sulfuric acid is a common method.[2][3][5]

  • Purification: The isomeric products can often be separated by fractional distillation or column chromatography. Due to the differences in their polarity and boiling points, these methods are generally effective.

Q2: I've observed the formation of a dark-colored reaction mixture and some unexpected peaks in my GC-MS analysis. What could be the cause?

A2: Dark coloration and unexpected byproducts can arise from over-nitration or side reactions involving nitrosation.

Troubleshooting:

  • Over-nitration: The formation of dinitroanisole derivatives can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). To mitigate this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.

  • Nitrosation: If nitrous acid is present in the nitric acid, it can lead to the formation of nitrosoanisoles as intermediates, which can complicate the reaction mixture.[3][9] Using fresh, pure nitric acid or adding a nitrous acid scavenger like urea can help prevent this.

Step 2: Bromination of 2-Nitroanisole

Q3: The bromination of my 2-nitroanisole has resulted in a mixture of brominated products. How can I improve the regioselectivity?

A3: In the bromination of 2-nitroanisole, the directing effects of the methoxy and nitro groups are in opposition. The methoxy group is ortho-, para-directing, while the nitro group is meta-directing. This can lead to the formation of various bromo-2-nitroanisole isomers. The desired product is this compound.

Troubleshooting:

  • Choice of Brominating Agent and Catalyst: The regioselectivity of the bromination can be influenced by the brominating agent and the catalyst used. For instance, using bromine with an iron(III) bromide catalyst is a common method.[10]

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of bromine addition is crucial to minimize the formation of undesired isomers.

Q4: My final product is contaminated with a di-brominated species. How can I prevent this?

A4: The formation of di-brominated byproducts is a common issue and is a result of over-bromination.

Troubleshooting:

  • Stoichiometry: Use a precise 1:1 molar ratio of 2-nitroanisole to bromine. Using an excess of bromine will significantly increase the likelihood of di-bromination.

  • Controlled Addition: Add the bromine dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of bromine in the reaction at any given time, thus disfavoring the second bromination.

  • Temperature Control: Maintain a low reaction temperature throughout the addition of bromine and for the duration of the reaction.

Quantitative Data Summary

The following table summarizes typical isomer distributions in the nitration of anisole under various conditions. This data can help in selecting the appropriate reaction conditions to maximize the yield of the desired 2-nitroanisole intermediate.

Nitrating Agent/SystemOrtho-Nitroanisole (%)Para-Nitroanisole (%)Meta-Nitroanisole (%)Reference
HNO₃ / H₂SO₄Varies with acidityVaries with acidity<2[11]
Nitronium saltsHigh o/p ratioLower proportion-[7]
General (HNO₃/H₂SO₄)Major ProductMajor ProductMinor Product[2][3][5]

Experimental Protocols

Step 1: Synthesis of 2-Nitroanisole (Illustrative Protocol)

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

  • Slowly add anisole dropwise to the cooled acid mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to separate the ortho and para isomers.

Step 2: Synthesis of this compound (Illustrative Protocol)

  • Dissolve the purified 2-nitroanisole in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visual Troubleshooting Guide

The following flowchart illustrates a troubleshooting workflow for addressing the issue of isomeric impurities in the nitration of anisole.

Caption: Troubleshooting workflow for managing isomeric impurities.

References

Troubleshooting low conversion in Heck reactions of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction of 3-Bromo-2-nitroanisole. Below you will find troubleshooting guides and frequently asked questions to address common issues such as low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a low yield. What are the most common causes?

Low conversion in the Heck reaction of an electron-deficient substrate like this compound can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or reagent purity. The electron-withdrawing nitro group can affect the reactivity of the aryl bromide.[1][2]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?

The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive state.[3] This is a common deactivation pathway in Heck reactions and can be caused by high temperatures, impurities, or an inappropriate ligand-to-palladium ratio.[1][3][4] To prevent this, consider using lower reaction temperatures, ensuring all reagents and solvents are pure and degassed, and optimizing the ligand concentration.

Q3: Could the this compound substrate itself be problematic?

Yes, substrates containing nitro groups can sometimes chelate with the palladium catalyst, potentially inhibiting its activity. Ensuring the high purity of this compound is crucial. Additionally, the electronic properties of the substrate necessitate careful optimization of the reaction conditions.

Q4: How critical is the choice of phosphine ligand for this reaction?

The phosphine ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity and selectivity.[5] For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands can be beneficial. The ligand-to-palladium ratio is also a key parameter to optimize; too much or too little can be detrimental to the reaction.[6]

Q5: What is the function of the base in the Heck reaction, and which one is recommended for this substrate?

The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[5][7] Common bases include organic amines like triethylamine (Et₃N) and inorganic salts such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5][8] For substrates like this compound, an inorganic base like K₂CO₃ or Cs₂CO₃ might be preferable to avoid potential side reactions associated with amine bases.

Troubleshooting Guide: Low Conversion

If you are experiencing low to no conversion of your this compound, systematically evaluate the following parameters.

Parameter Optimization
ParameterRecommended Starting PointTroubleshooting Suggestions
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Use a fresh, high-purity palladium source. Consider a pre-catalyst if activation is an issue.
Ligand PPh₃, P(o-tol)₃, or a Buchwald-type ligandScreen different phosphine ligands, varying both steric bulk and electronic properties. Optimize the Pd:Ligand ratio (commonly 1:2 or 1:4).
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)Try different inorganic or organic bases. Ensure the base is finely powdered and dry.
Solvent DMF, DMAc, or NMP (degassed)Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen.[9] Consider solvent effects on reaction rate and catalyst stability.[9]
Temperature 80-120 °COptimize the temperature. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[1]
Concentration 0.1 - 0.5 MVary the concentration of your reactants. Higher concentrations can sometimes improve yields, but may also lead to side reactions.

Experimental Protocols

General Optimized Protocol for Heck Reaction of this compound

This protocol is a starting point and may require optimization for your specific alkene coupling partner.

  • Reagent Preparation:

    • Ensure this compound is pure.

    • Use anhydrous and degassed solvent (e.g., DMF or DMAc). Degas by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Use a fresh, high-purity palladium catalyst and ligand.

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the ligand (e.g., PPh₃, 0.02-0.04 eq.).

    • Add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 eq.).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Conversion in Heck Reactions start Low or No Conversion check_reagents Verify Reagent Purity and Integrity (Aryl Halide, Alkene, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Pd:Ligand Ratio) check_reagents->check_catalyst Reagents OK optimize_conditions Systematically Optimize Reaction Conditions (Temperature, Concentration, Time) check_catalyst->optimize_conditions Catalyst System OK side_reactions Analyze for Side Reactions (e.g., Reductive Dehalogenation) optimize_conditions->side_reactions Optimization Fails success Successful Conversion optimize_conditions->success Optimization Succeeds side_reactions->check_catalyst Address Side Reactions

Caption: A workflow for troubleshooting low conversion in Heck reactions.

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R-Pd(II)-X(L)₂ pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition (R-X) pi_complex π-Alkene Complex pd2_complex->pi_complex Alkene Coordination alkene_coordination Alkene Coordination sigma_alkyl_complex σ-Alkyl Pd(II) Complex pi_complex->sigma_alkyl_complex Migratory Insertion migratory_insertion Migratory Insertion hydrido_pd_complex Hydrido-Pd(II) Complex sigma_alkyl_complex->hydrido_pd_complex β-Hydride Elimination product Product (Substituted Alkene) sigma_alkyl_complex->product beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex->pd0 Reductive Elimination (+ Base) hx H-X + Base-H⁺ hydrido_pd_complex->hx reductive_elimination Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-Bromo-2-nitroanisole. The presence of both a bromine atom and a nitro group on the anisole ring presents unique synthetic challenges, often leading to catalyst inhibition or degradation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the nitro group (-NO₂) and the overall electronic nature of the substrate. The nitro group is strongly electron-withdrawing and can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] Furthermore, phosphine ligands, commonly used in cross-coupling reactions, can potentially reduce the nitro group, leading to undesired side reactions and catalyst deactivation.[1]

Q2: What are the visual indicators of catalyst deactivation in my reaction?

A2: Common visual cues for catalyst deactivation include:

  • Formation of Palladium Black: A fine, black precipitate indicates the aggregation of the palladium catalyst into an inactive state.

  • Color Change: A significant and unexpected color change in the reaction mixture can suggest the formation of inactive catalyst species or degradation of ligands.

  • Stalled Reaction: If reaction monitoring (e.g., by TLC or LC-MS) shows a halt in product formation before the starting material is fully consumed, catalyst deactivation is a likely cause.

Q3: Which type of phosphine ligand is most suitable for cross-coupling reactions with this compound?

A3: For Suzuki-Miyaura coupling of nitroarenes, bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, have been shown to be particularly effective.[2][3] Traditional phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrates.[4] The bulkiness of these ligands can help to prevent the nitro group from coordinating to the palladium center and promote the desired catalytic cycle.

Q4: What are the most common side reactions observed with this substrate?

A4: Besides catalyst deactivation, several side reactions can occur:

  • Homocoupling: Self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, particularly in the presence of water or acidic impurities.[1]

  • Hydrodehalogenation: The bromine atom on this compound is replaced by a hydrogen atom.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates, especially if certain phosphine ligands or reaction conditions are used.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is the most common issue and often points to catalyst deactivation.

Possible Cause Troubleshooting Steps
Catalyst Poisoning by the Nitro Group 1. Switch to a Bulky Ligand: Employ a bulky, electron-rich biaryl phosphine ligand like BrettPhos or SPhos.[2][4] 2. Use a Pre-formed Catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.
Inadequate Degassing 1. Thoroughly Degas Solvents: Sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. 2. Use Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, perform three freeze-pump-thaw cycles on the reaction mixture.
Impure Reagents or Solvents 1. Purify Starting Materials: Ensure the this compound and the coupling partner are of high purity. 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
Suboptimal Reaction Conditions 1. Screen Bases: The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] 2. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

Data Presentation

Direct quantitative comparisons for this compound are scarce in the literature. The following tables provide a summary of catalyst and ligand performance in Suzuki-Miyaura couplings of analogous nitro-substituted aryl bromides. This data should be used as a guide for selecting initial screening conditions.

Table 1: Ligand Screening in the Suzuki-Miyaura Coupling of 4-Nitroanisole with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
BrettPhosPd(acac)₂K₃PO₄1,4-Dioxane130~80[4]
SPhosPd(acac)₂K₃PO₄1,4-Dioxane130<5[4]
RuPhosPd(acac)₂K₃PO₄1,4-Dioxane130<5[4]
PPh₃Pd(acac)₂K₃PO₄1,4-Dioxane130Ineffective[4]

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Various Nitroaryl Bromides

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂1-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃DMF10092[5]
Pd(OAc)₂ / SPhos2-Bromo-5-nitropyridine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O100>95[6]
Pd(PPh₃)₄1-Bromo-2-nitrobenzenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8088[5]

Experimental Protocols

The following are detailed, generalized protocols for common cross-coupling reactions, adapted for this compound. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and BrettPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110-130°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF or NMP

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent, followed by the alkene and triethylamine via syringe.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous, degassed THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80°C if necessary.[8]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Conversion catalyst_check Check Catalyst System start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check reagents_check Verify Reagent Quality start->reagents_check ligand Use Bulky Ligand (e.g., BrettPhos) catalyst_check->ligand precatalyst Use Pre-catalyst catalyst_check->precatalyst degas Improve Degassing conditions_check->degas base_solvent Screen Base/Solvent conditions_check->base_solvent temperature Optimize Temperature conditions_check->temperature purity Purify Starting Materials reagents_check->purity anhydrous Use Anhydrous Solvents reagents_check->anhydrous success Reaction Successful ligand->success precatalyst->success degas->success base_solvent->success temperature->success purity->success anhydrous->success Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Nitro Complex Active_Catalyst->Inactive_Complex Coordination of -NO2 group Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Degraded_Ligand Oxidized/Degraded Ligand Active_Catalyst->Degraded_Ligand Oxidative/Thermal Degradation Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

Technical Support Center: Optimizing Reactions with 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing common reactions and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

A2: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. Common issues include inefficient catalyst activation, poor quality of the boronic acid, or an inappropriate choice of base or solvent. The electron-withdrawing nitro group on this compound can also influence the reactivity of the substrate. A systematic screening of reaction parameters is often necessary for optimization.

Q3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination of this compound. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it, consider using a bulkier phosphine ligand, which can sterically disfavor the competing β-hydride elimination pathway. Optimizing the base and lowering the reaction temperature may also reduce the extent of this side reaction.

Q4: What are the key considerations for performing a nucleophilic aromatic substitution (SNAr) on this compound?

A4: In this compound, the nitro group strongly activates the aromatic ring for nucleophilic attack. The success of an SNAr reaction depends on the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles, polar aprotic solvents, and elevated temperatures are generally favorable.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product formation.

Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.
Inefficient Transmetalation Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be critical and is often solvent-dependent.
Poor Boronic Acid Quality Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Inappropriate Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal. The ratio can be adjusted to ensure all components are sufficiently soluble.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or slow reaction.

Possible Cause Recommended Solution
Weak Base For less nucleophilic amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required to facilitate deprotonation of the amine.
Low Reaction Temperature Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C). If the reaction is sluggish, consider increasing the temperature.
Inappropriate Ligand The choice of phosphine ligand is crucial. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often provide better results.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction does not proceed to completion.

Possible Cause Recommended Solution
Weak Nucleophile If using a neutral nucleophile (e.g., an alcohol), consider deprotonating it with a strong base (e.g., NaH) to form the more reactive alkoxide.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the charged intermediate (Meisenheimer complex).
Low Temperature SNAr reactions often require heating to overcome the activation energy barrier. Increase the reaction temperature as needed.

Data Presentation

Disclaimer: The following tables present representative data from reactions with analogous compounds and should be used as a starting point for optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Entry Base Solvent Catalyst Ligand Temp (°C) Time (h) Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄ToluenePd(OAc)₂PPh₃1001292
4Cs₂CO₃DioxanePd₂(dba)₃XPhos100899

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromobenzene with Morpholine

Entry Base Solvent Catalyst Ligand Temp (°C) Time (h) Yield (%)
1NaOtBuToluenePd₂(dba)₃BINAP1001695
2K₃PO₄DioxanePd(OAc)₂Xantphos1102488
3Cs₂CO₃ToluenePd(OAc)₂RuPhos1001292
4LiHMDSTHFPd₂(dba)₃BrettPhos801890

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution of 1-Bromo-4-nitrobenzene with Sodium Methoxide

Entry Solvent Temperature (°C) Time (h) Yield (%)
1MethanolReflux495
2DMF100298
3DMSO120199
4THFReflux1275

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring (monitor by TLC or GC-MS).

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with an Alkoxide
  • To a solution of the alcohol (1.5 equiv.) in a polar aprotic solvent (e.g., DMF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.5 equiv.) at 0 °C and stir for 30 minutes.

  • Add a solution of this compound (1.0 equiv.) in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Mandatory Visualizations

Derivatives of this compound are valuable scaffolds in the synthesis of kinase inhibitors, which are a major class of therapeutics in oncology. The following diagrams illustrate two important signaling pathways targeted by such inhibitors.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: A simplified diagram of the AXL receptor tyrosine kinase signaling pathway.[1][2][3][4][5][6]

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates (inactivates)

Caption: Overview of the Cyclin D-CDK4/6 and Cyclin E-CDK2 pathway in cell cycle progression.[7][8][9][10][11]

References

Purification of 3-Bromo-2-nitroanisole from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 3-bromo-2-nitroanisole from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound typically involves the nitration of anisole to form 2-nitroanisole, followed by bromination.[1] Consequently, the crude product may contain:

  • Unreacted Starting Materials: Anisole and 2-nitroanisole.

  • Regioisomers: Other isomers formed during bromination, such as 4-bromo-2-nitroanisole.

  • Di-brominated species: Products of over-bromination.

  • Residual acids and reagents: Traces of nitric acid, sulfuric acid, and bromine from the synthesis.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Key physical properties that are important for purification and purity assessment include:

  • Appearance: A white to light yellow or greenish powder or crystalline solid.

  • Melting Point: Approximately 60-62 °C.[1] Note that some sources may report a wider range, so it is crucial to compare the melting point of the purified product to a reference standard if available.

  • Solubility: Generally soluble in organic solvents like ethanol and acetone, and insoluble in water.[1]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Purification Workflow

PurificationWorkflow cluster_start Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash Aqueous Wash Crude Reaction Mixture->Aqueous Wash Quench & Neutralize Crude Product Crude Product Aqueous Wash->Crude Product Extraction & Drying Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography ColumnChromatography Crude Product->ColumnChromatography Pure Product Pure Product Recrystallization->Pure Product ColumnChromatography->Pure Product TLC TLC Pure Product->TLC MeltingPoint MeltingPoint Pure Product->MeltingPoint NMR NMR Pure Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.

Problem: Oiling Out Instead of Crystallizing

Possible CauseSuggested Solution
Insoluble Impurities The presence of insoluble impurities can hinder crystal formation. Perform a hot filtration of the dissolved crude product to remove any insoluble material before allowing it to cool.
Cooling Too Rapidly Rapid cooling can cause the compound to separate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The solvent may be too non-polar, causing the product to "crash out" as an oil. Try a more polar solvent or a mixed solvent system.

Problem: Low or No Crystal Formation

Possible CauseSuggested Solution
Too Much Solvent Using an excessive amount of solvent will keep the product dissolved even at low temperatures. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent at all temperatures. Select a different solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Column Chromatography

Column chromatography is ideal for separating mixtures with multiple components or when impurities are present in significant quantities.

Problem: Poor Separation of Product and Impurities

Possible CauseSuggested Solution
Inappropriate Eluent Polarity The solvent system may be too polar, causing all components to elute together, or not polar enough, resulting in slow elution and band broadening. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product.
Column Overloading Loading too much crude material onto the column will lead to poor separation. As a general rule, use a silica gel to crude product weight ratio of 50:1 to 100:1.
Improper Column Packing Cracks or channels in the silica gel will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Problem: Product Tailing on the Column

Possible CauseSuggested Solution
Strong Interaction with Silica The nitro and bromo groups can interact with the acidic silica gel, causing tailing. Consider using a less polar solvent system or adding a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to reduce these interactions.
Sample Application Applying the sample in a wide band at the top of the column can lead to tailing. Dissolve the crude product in a minimal amount of the eluent and apply it as a narrow band.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Ethanol is often a suitable solvent for the recrystallization of moderately polar aromatic compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or vacuum oven.

Protocol 2: Column Chromatography

A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point for the column chromatography of this compound.

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the desired product from its impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol Good general-purpose solvent for moderately polar compounds.
Isopropanol Similar to ethanol, may offer different solubility characteristics.
Hexane/Ethyl Acetate A mixed solvent system allows for fine-tuning of polarity to achieve optimal solubility for recrystallization.
Toluene A non-polar aromatic solvent that can be effective for aromatic compounds.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient
Initial Eluent Composition 95:5 Hexane/Ethyl Acetate
Final Eluent Composition 80:20 Hexane/Ethyl Acetate (adjust as needed based on TLC)
Detection UV visualization at 254 nm

Troubleshooting Logic Diagram

TroubleshootingRecrystallization cluster_oiling Troubleshooting Oiling Out cluster_low_yield Troubleshooting Low Yield Start Crude Product Fails to Purify by Recrystallization OilingOut Product Oils Out? Start->OilingOut LowYield Low or No Crystals? OilingOut->LowYield No HotFiltration Perform Hot Filtration OilingOut->HotFiltration Yes ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent Yes SlowCooling Cool Solution Slowly HotFiltration->SlowCooling ChangeSolvent1 Change Solvent/Use Mixed Solvent SlowCooling->ChangeSolvent1 Success Pure Crystals Obtained ChangeSolvent1->Success InduceCrystallization Induce Crystallization (Scratch/Seed) ReduceSolvent->InduceCrystallization ChangeSolvent2 Try a Different Solvent InduceCrystallization->ChangeSolvent2 ChangeSolvent2->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Managing Hydrodehalogenation Side Reactions with 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-nitroanisole. The primary focus is on managing and preventing the common side reaction of hydrodehalogenation during the reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

A1: The main challenge is the chemoselective reduction of the nitro group to an amine (3-Bromo-2-aminoanisole) without cleaving the carbon-bromine bond.[1] This undesired side reaction, known as hydrodehalogenation, leads to the formation of 2-aminoanisole, reducing the yield of the desired product and complicating purification.

Q2: Why is hydrodehalogenation a common side reaction with catalysts like Palladium on carbon (Pd/C)?

A2: Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation and can also catalyze the cleavage of carbon-halogen bonds, especially in the presence of a hydrogen source.[1][2] The formation of palladium-hydride (Pd-H) species is a key factor that can lead to the unwanted hydrodehalogenation.[2]

Q3: What are the main products expected from the reduction of this compound?

A3: The desired product is 3-bromo-2-aminoanisole.[3] The primary side product from hydrodehalogenation is 2-aminoanisole. Depending on the reaction conditions, incomplete reduction may also lead to the formation of nitroso or hydroxylamine intermediates.

Q4: Are there alternative catalysts to Pd/C that are less prone to causing hydrodehalogenation?

A4: Yes, Raney Nickel is often a better choice for substrates where dehalogenation is a concern.[1][2] Additionally, platinum on carbon (Pt/C) can be more selective and result in less dehalogenation compared to Pd/C.

Q5: Can reaction conditions be modified to minimize hydrodehalogenation when using Pd/C?

A5: Yes, modifying reaction conditions is a key strategy. This includes lowering the reaction temperature, using a less polar solvent, and carefully selecting the base.[2] For transfer hydrogenation with hydrazine hydrate, the heating method can also influence selectivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the selective reduction of this compound.

Problem 1: Significant formation of the hydrodehalogenated side product (2-aminoanisole).

  • Question: My reaction is producing a high percentage of 2-aminoanisole. How can I improve the selectivity for 3-Bromo-2-aminoanisole?

  • Answer: High levels of hydrodehalogenation are typically due to overly harsh reaction conditions or a non-selective catalyst system. Consider the following adjustments:

    • Catalyst Selection: If you are using Pd/C, switch to a less active catalyst such as Raney Nickel or Pt/C.[1][2]

    • Reaction Temperature: Lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[2] This may require longer reaction times but often improves the product-to-byproduct ratio.

    • Hydrogen Source: For catalytic hydrogenation, reducing the hydrogen pressure can sometimes improve selectivity. For transfer hydrogenation, using a milder hydrogen donor or adjusting its stoichiometry can be effective.

    • Solvent Choice: Polar aprotic solvents can sometimes promote hydrodehalogenation. Consider switching to a less polar solvent like toluene.[2]

    • Base Selection: The type and strength of the base can influence the extent of dehalogenation. If a base is required, a weaker base might be preferable.

Problem 2: The reaction is very slow or incomplete.

  • Question: I have modified the conditions to be milder to avoid dehalogenation, but now the reaction is not going to completion. What should I do?

  • Answer: Balancing selectivity and reactivity is key. If the reaction is too slow, consider these steps:

    • Catalyst Activity: Ensure your catalyst is not poisoned or deactivated. Use fresh, high-quality catalyst. The catalyst loading can also be optimized; a slight increase might be necessary.

    • Temperature: Gradually increase the temperature while carefully monitoring the product-to-byproduct ratio by TLC or LC-MS to find the optimal balance.

    • Agitation: In heterogeneous catalysis, efficient stirring is crucial for good mass transfer. Ensure the reaction mixture is being agitated vigorously.

    • Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the catalyst.

Problem 3: I am observing the formation of other unknown byproducts.

  • Question: Besides the desired product and the dehalogenated amine, I am seeing other spots on my TLC. What could these be?

  • Answer: Other byproducts can arise from incomplete reduction or other side reactions.

    • Incomplete Reduction: The spots could be intermediates such as the corresponding nitroso or hydroxylamine compounds. This can happen if the reaction time is too short or the reducing agent is depleted.

    • Dimerization: Under certain conditions, azo or azoxy compounds can form through the condensation of reduction intermediates.

    • Troubleshooting: To address this, you can try extending the reaction time, increasing the amount of the reducing agent, or ensuring the reaction goes to completion by monitoring with a suitable analytical technique like LC-MS to identify the intermediates.

Data Presentation

The following table summarizes the expected trends in product distribution for the reduction of this compound under various conditions. The values are illustrative and based on general principles for the reduction of halogenated nitroarenes.

Reduction Method Catalyst/Reagent Typical Conditions Expected Yield of 3-Bromo-2-aminoanisole Expected Yield of 2-aminoanisole (Hydrodehalogenation) Key Remarks
Catalytic Hydrogenation10% Pd/CH₂ (1 atm), Methanol, Room TempModerate to HighLow to ModerateProne to hydrodehalogenation, especially at elevated temperatures and pressures.
Catalytic HydrogenationRaney NickelH₂ (1 atm), Methanol, Room TempHighLowGenerally more selective and less likely to cause dehalogenation than Pd/C.[1][2]
Transfer Hydrogenation10% Pd/C, Hydrazine HydrateMethanol, RefluxHighLowReflux conditions with hydrazine hydrate often favor selective nitro reduction.
Transfer Hydrogenation10% Pd/C, Hydrazine HydrateMethanol, Microwave, 120°CLowHighHigher temperatures can promote complete reduction, including dehalogenation.
Metal-Acid ReductionSnCl₂·2H₂OEthanol, RefluxHighVery LowA mild and highly selective method for nitro group reduction in the presence of halogens.
Borohydride ReductionNaBH₄/FeCl₂THF, Room TempHighLowThis system shows good selectivity for nitro groups over other reducible functionalities.

Experimental Protocols

Protocol 1: Selective Nitro Reduction using Transfer Hydrogenation

This protocol is adapted from methodologies for the selective reduction of halogenated nitroarenes.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in methanol (50 mL).

  • Catalyst Addition: To the solution, add 10% Pd/C catalyst (0.13 mol%).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add hydrazine monohydrate (50 mmol, 5 equivalents) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield pure 3-Bromo-2-aminoanisole.

Protocol 2: Selective Nitro Reduction using Tin(II) Chloride

This protocol provides a mild alternative to catalytic hydrogenation.

  • Setup: To a solution of this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol, 4 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water and basify with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Reduction of This compound check_selectivity Problem: Low Selectivity (High Hydrodehalogenation) start->check_selectivity check_reactivity Problem: Low Reactivity (Incomplete Reaction) start->check_reactivity catalyst Change Catalyst: Pd/C -> Raney Ni or Pt/C check_selectivity->catalyst temp Lower Reaction Temperature check_selectivity->temp solvent Change Solvent: Polar -> Non-polar check_selectivity->solvent h2_source Modify Hydrogen Source: Lower H2 Pressure or Adjust Hydrazine Stoichiometry check_selectivity->h2_source catalyst_activity Check Catalyst Activity: Use Fresh Catalyst, Optimize Loading check_reactivity->catalyst_activity increase_temp Increase Temperature Cautiously check_reactivity->increase_temp agitation Ensure Vigorous Agitation check_reactivity->agitation outcome Desired Outcome: High Yield of 3-Bromo-2-aminoanisole catalyst->outcome temp->outcome solvent->outcome h2_source->outcome catalyst_activity->outcome increase_temp->outcome agitation->outcome

Caption: Troubleshooting workflow for managing side reactions.

Reaction_Pathway substrate This compound conditions Reduction Conditions (e.g., H2, Catalyst) substrate->conditions desired_product Desired Product: 3-Bromo-2-aminoanisole conditions->desired_product Selective Pathway side_product Side Product: 2-Aminoanisole (Hydrodehalogenation) conditions->side_product Side Reaction Pathway

Caption: General reaction pathways for the reduction of this compound.

Catalyst_Selection_Logic start Goal: Selective Nitro Reduction of this compound is_dehalogenation_a_concern Is Hydrodehalogenation a Major Concern? start->is_dehalogenation_a_concern use_pdc Initial Choice: Pd/C (High Activity) is_dehalogenation_a_concern->use_pdc No use_raney_ni Alternative: Raney Nickel (Higher Selectivity) is_dehalogenation_a_concern->use_raney_ni Yes use_ptc Alternative: Pt/C (Good Selectivity) is_dehalogenation_a_concern->use_ptc Yes use_non_catalytic Consider Non-Catalytic Methods: SnCl2 or NaBH4/FeCl2 (High Selectivity) is_dehalogenation_a_concern->use_non_catalytic Yes

Caption: Logic diagram for catalyst and method selection.

References

Importance of inert atmosphere in 3-Bromo-2-nitroanisole Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-2-nitroanisole. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful experimental outcomes.

Troubleshooting Guide

Encountering issues with your Suzuki coupling reaction? This guide provides a structured approach to identifying and resolving common problems, particularly those relevant to the use of an electron-deficient substrate like this compound.

Low or No Product Yield

Potential CauseRecommended Solution
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, leading to the formation of inactive palladium oxides.Ensure a strictly inert atmosphere by thoroughly degassing all solvents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and using Schlenk line or glovebox techniques for the reaction setup.[1][2][3]
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from a poor-quality batch.Use a fresh, high-purity palladium catalyst and store it under an inert atmosphere. Consider using a pre-catalyst that is more air-stable.
Ligand Degradation: Phosphine ligands are susceptible to oxidation in the presence of air, diminishing their effectiveness.Handle phosphine ligands under an inert atmosphere. Consider using air-stable ligands or pre-formed palladium-ligand complexes.
Inadequate Base: The choice and quality of the base are critical for the transmetalation step.Use a fresh, finely powdered, and anhydrous base. For electron-deficient aryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4]
Sub-optimal Solvent: The solvent system may not be suitable for the specific substrates and reagents.Screen different degassed solvents or solvent mixtures. Common choices for Suzuki coupling include toluene, dioxane, THF, and DMF, often with a small amount of water.[4]
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.Gradually increase the reaction temperature. For electron-deficient substrates, higher temperatures may be required to facilitate oxidative addition.

Formation of Side Products

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid: Reaction of two boronic acid molecules.This is often exacerbated by the presence of oxygen. Rigorous exclusion of air is critical. Also, ensure the correct stoichiometry of reactants.
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.This can be promoted by impurities or non-optimal reaction conditions. Ensure high-purity starting materials and optimize the catalyst, ligand, and base combination.
Protodeborylation: Cleavage of the C-B bond of the boronic acid.This can occur in the presence of acidic protons or water, especially at elevated temperatures. Use anhydrous solvents and ensure the base is not hygroscopic.

Frequently Asked Questions (FAQs)

Q1: How critical is an inert atmosphere for the Suzuki coupling of this compound?

A1: An inert atmosphere is absolutely critical for the successful Suzuki coupling of this compound. The catalytically active Pd(0) species is readily oxidized by atmospheric oxygen to inactive Pd(II) oxides, which will halt the catalytic cycle and lead to significantly lower or no product yield. Furthermore, the phosphine ligands commonly used in Suzuki couplings are also susceptible to oxidation, rendering them ineffective at stabilizing the palladium catalyst.

Q2: My reaction with this compound is sluggish. What can I do to improve the reaction rate?

A2: The electron-withdrawing nitro group in this compound can influence the reactivity of the aryl bromide. To improve a sluggish reaction, consider the following:

  • Increase the reaction temperature: Higher temperatures can accelerate the rate-determining oxidative addition step.

  • Use a more electron-rich ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance the rate of oxidative addition.

  • Choose a stronger base: A stronger base can facilitate the transmetalation step, which can sometimes be slow with electron-deficient substrates.

Q3: I am observing the formation of a black precipitate in my reaction. What does this indicate?

A3: The formation of a black precipitate, often referred to as palladium black, typically indicates the decomposition of the palladium catalyst. This can be caused by:

  • Presence of oxygen: As mentioned, oxygen leads to catalyst deactivation and precipitation.

  • High temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.

  • Inappropriate ligand: The ligand may not be effectively stabilizing the palladium catalyst under the reaction conditions.

To mitigate this, ensure rigorous exclusion of oxygen, optimize the reaction temperature, and consider screening different ligands.

Q4: Can the nitro group on this compound interfere with the Suzuki coupling?

A4: While the nitro group is generally well-tolerated in Suzuki couplings, it is a strong electron-withdrawing group that can affect the electronic properties of the aryl halide. In some cases, under harsh conditions or with certain catalysts, the nitro group itself can be reduced or participate in side reactions. However, under standard, well-controlled Suzuki conditions with a suitable palladium catalyst and ligand, the coupling at the C-Br bond is the predominant reaction.[5]

Data Presentation

The following tables summarize typical yields for Suzuki coupling reactions of nitro-substituted aryl bromides under an inert atmosphere and illustrate the general impact of atmospheric conditions on the reaction.

Table 1: Typical Yields for Suzuki Coupling of Nitro-Substituted Aryl Bromides under Inert Atmosphere

Aryl BromideBoronic AcidCatalyst / LigandBaseSolventYield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>95
1-Bromo-3-nitrobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95
2-Bromo-5-nitropyridineThiophene-2-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF>90
This compound4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-90

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Table 2: Qualitative Impact of Inert vs. Aerobic Atmosphere on Suzuki Coupling

ParameterInert Atmosphere (Argon or Nitrogen)Aerobic Atmosphere (Air)
Catalyst Stability High: Pd(0) is protected from oxidation.Low: Pd(0) is rapidly oxidized to inactive Pd(II) oxides.
Reaction Yield Generally high to excellent.Significantly reduced or no reaction.
Side Reactions Minimized (e.g., homocoupling).Increased incidence of side reactions.
Reproducibility High.Low and inconsistent.

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound under an Inert Atmosphere

This protocol provides a detailed procedure for the Suzuki coupling of this compound with a generic arylboronic acid under a strict inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered and dried)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvents (e.g., a 4:1:1 mixture of toluene:ethanol:water) via a syringe.

  • Catalyst Addition: While maintaining a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Improve_Inert Improve inert atmosphere technique: - Degas solvents thoroughly - Use Schlenk line/glovebox Check_Atmosphere->Improve_Inert No Check_Reagents Are the catalyst, ligand, and base of high quality? Check_Atmosphere->Check_Reagents Yes Improve_Inert->Check_Reagents Replace_Reagents Use fresh, high-purity reagents. Consider a more active catalyst/ligand system. Check_Reagents->Replace_Reagents No Check_Conditions Are the reaction conditions (solvent, temperature) optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents->Check_Conditions Optimize_Conditions Screen different solvents and incrementally increase temperature. Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Bromo-2-nitroanisole vs. 4-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular function. Substituted nitroaromatics, such as 3-Bromo-2-nitroanisole and 4-Bromo-2-nitroanisole, are versatile intermediates. Their reactivity is profoundly influenced by the spatial arrangement of their substituent groups. This guide provides a detailed comparison of the reactivity of these two isomers, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The primary difference in reactivity between this compound and 4-Bromo-2-nitroanisole stems from the electronic interplay between the bromo, nitro, and methoxy substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group, combined with the position of the bromine atom, dictates the susceptibility of the molecule to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of such compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The most significant divergence in the chemical behavior of these two isomers is observed in nucleophilic aromatic substitution reactions. In these reactions, a nucleophile replaces a leaving group (in this case, the bromide ion) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.

In 4-Bromo-2-nitroanisole , the bromine atom is situated para to the electron-withdrawing nitro group. This geometric arrangement is highly favorable for SNAr, as the negative charge of the Meisenheimer complex intermediate can be effectively delocalized onto the nitro group through resonance. This stabilization of the intermediate significantly lowers the activation energy of the reaction, leading to higher reaction rates and yields.

Conversely, in This compound , the bromine atom is meta to the nitro group. Due to this positioning, the resonance stabilization of the Meisenheimer complex by the nitro group is not possible. Consequently, the activation energy for SNAr is considerably higher, and the reaction proceeds much more slowly, if at all, under standard conditions.

Comparative Reaction Data

The following table summarizes the typical outcomes of SNAr reactions with a generic nucleophile (Nu-) for both isomers, illustrating the profound impact of the substituent positioning.

CompoundSubstituent PositionReaction with Nucleophile (Nu-)Typical Yield
4-Bromo-2-nitroanisole Br is para to NO₂FavorableHigh
This compound Br is meta to NO₂UnfavorableLow to None

Experimental Protocol: Comparative SNAr Reaction

This protocol describes a representative experiment to compare the reactivity of the two isomers towards a common nucleophile, such as sodium methoxide.

Objective: To demonstrate the differential reactivity of this compound and 4-Bromo-2-nitroanisole in a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-Bromo-2-nitroanisole

  • Sodium methoxide

  • Methanol (anhydrous)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Round bottom flasks

  • Reflux condensers

  • Stirring hotplates

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In two separate round bottom flasks, dissolve equimolar amounts of this compound and 4-Bromo-2-nitroanisole in anhydrous methanol.

  • Reagent Addition: To each flask, add an equimolar amount of sodium methoxide.

  • Reaction Conditions: Stir the reactions at reflux and monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature. Quench with water and extract the organic products with a suitable solvent like ethyl acetate.

  • Analysis: Dry the organic extracts, concentrate them in vacuo, and analyze the crude product by techniques such as ¹H NMR and GC-MS to determine the extent of conversion and product identity.

Expected Outcome: The reaction with 4-Bromo-2-nitroanisole is expected to show a high conversion to the corresponding methoxy-substituted product. In contrast, the reaction with this compound will likely show little to no conversion, with the starting material remaining largely unreacted.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the decision-making process for selecting the appropriate isomer based on the desired transformation.

G Isomer Selection for Aromatic Substitution A Desired Reaction? B Nucleophilic Aromatic Substitution (SNAr) A->B SNAr C Electrophilic Aromatic Substitution (EAS) A->C EAS D Choose 4-Bromo-2-nitroanisole (Br is para to NO2) B->D E Consider this compound (Alternative reaction sites available) B->E F High Reactivity & Yield D->F G Low Reactivity E->G

Caption: Decision tree for isomer selection based on reaction type.

Signaling Pathway Analogy in Reactivity

The difference in reactivity can be conceptualized through an analogy to a signaling pathway, where the nitro group acts as a "signal" that is either effectively "transduced" or "blocked."

G Reactivity Pathway Analogy cluster_0 4-Bromo-2-nitroanisole (High Reactivity) cluster_1 This compound (Low Reactivity) A Nucleophile Attack B Meisenheimer Complex A->B C Resonance Stabilization by para-NO2 B->C D Product Formation C->D E Nucleophile Attack F Meisenheimer Complex E->F G No Resonance Stabilization by meta-NO2 F->G H Reaction Stalled / No Product G->H

Caption: Analogy of SNAr reactivity to a signaling pathway.

Conclusion

The choice between this compound and 4-Bromo-2-nitroanisole is dictated by the intended chemical transformation. For nucleophilic aromatic substitution reactions, 4-Bromo-2-nitroanisole is the vastly superior substrate due to the favorable para-positioning of the nitro group relative to the bromine leaving group. This leads to enhanced reaction rates and higher yields. In contrast, This compound is largely unreactive under typical SNAr conditions. Researchers planning syntheses that rely on the displacement of the bromine atom should select the 4-bromo isomer. For transformations involving other positions on the ring or reactions where SNAr is undesirable, the 3-bromo isomer may be a suitable, more stable alternative. This understanding of their differential reactivity is paramount for the efficient design and execution of synthetic routes in drug discovery and materials science.

A Comparative Guide to Benzofuran Synthesis: Exploring Alternatives to 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzofuran scaffold, a privileged core in numerous pharmaceuticals and biologically active compounds, is a critical endeavor. While various synthetic routes exist, the use of specific starting materials can present challenges in terms of availability, cost, or reaction efficiency. This guide provides an objective comparison of alternative reagents to 3-Bromo-2-nitroanisole for the synthesis of benzofurans, supported by experimental data and detailed protocols.

This comparison focuses on three prominent and versatile alternatives: the Sonogashira coupling of o-iodophenols, the palladium-catalyzed intramolecular cyclization of o-alkenylphenols, and the reaction of phenols with α-bromoacetophenones. Each method offers distinct advantages and is suited for different synthetic strategies and target molecules.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of benzofuran derivatives using this compound (as a baseline) and the selected alternative reagents. The data presented is a representative compilation from various literature sources.

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
This compound1. SnCl₂·2H₂O, EtOH, reflux; 2. NaNO₂, HCl, H₂O, 0-5 °C; 3. KI-Benzofuran (multi-step)Yield not specified in a single protocol[Conceptual Pathway]
o-IodophenolPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt2-Phenylbenzofuran85-95%[1]
o-Allylphenol-Pd(OAc)₂, O₂, DMSO, 100 °C2-Methylbenzofuran75-85%[2]
Phenolα-BromoacetophenoneK₂CO₃, Acetone, reflux2-Phenylbenzofuran80-90%[3][4]

Note: A direct, one-pot synthesis of a simple benzofuran from this compound is not well-documented in readily available literature. The proposed pathway involves a multi-step sequence including reduction of the nitro group, diazotization, and Sandmeyer reaction to introduce a group suitable for cyclization, which generally results in lower overall yields and a more complex procedure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic transformations for each of the compared methods.

Benzofuran_Synthesis_Pathways cluster_0 Baseline: From this compound (Conceptual) cluster_1 Alternative 1: Sonogashira Coupling cluster_2 Alternative 2: Intramolecular Cyclization cluster_3 Alternative 3: Reaction with α-Bromoacetophenone This compound This compound Intermediate_Amine 2-Amino-3-bromoanisole This compound->Intermediate_Amine Reduction Intermediate_Diazonium Diazonium Salt Intermediate_Amine->Intermediate_Diazonium Diazotization Intermediate_Iodo 3-Bromo-2-iodoanisole Intermediate_Diazonium->Intermediate_Iodo Sandmeyer Benzofuran_Baseline Benzofuran Intermediate_Iodo->Benzofuran_Baseline Cyclization o-Iodophenol o-Iodophenol Benzofuran_Sonogashira 2-Substituted Benzofuran o-Iodophenol->Benzofuran_Sonogashira Pd/Cu catalyst Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Benzofuran_Sonogashira o-Alkenylphenol o-Alkenylphenol Benzofuran_Cyclization Substituted Benzofuran o-Alkenylphenol->Benzofuran_Cyclization Pd catalyst Phenol Phenol Benzofuran_Phenol 2-Arylbenzofuran Phenol->Benzofuran_Phenol Base alpha-Bromoacetophenone α-Bromoacetophenone alpha-Bromoacetophenone->Benzofuran_Phenol

Caption: Synthetic routes to benzofurans.

Detailed Experimental Protocols

Baseline Method: Conceptual Synthesis from this compound

As a direct, efficient one-pot conversion is not readily found, a multi-step synthesis is conceptually outlined. This highlights the complexity compared to the alternatives.

Step 1: Reduction of the Nitro Group To a solution of this compound in ethanol, an excess of tin(II) chloride dihydrate is added. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 2-amino-3-bromoanisole.

Step 2: Diazotization and Sandmeyer Reaction The 2-amino-3-bromoanisole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring for a short period, a solution of potassium iodide is added, and the mixture is allowed to warm to room temperature. The product, 3-bromo-2-iodoanisole, is then extracted.

Step 3: Cyclization The final cyclization to the benzofuran ring would require a subsequent reaction, for example, a transition-metal-catalyzed intramolecular C-O bond formation, which adds further steps and complexity to the overall synthesis.

Alternative 1: Sonogashira Coupling of o-Iodophenol and Phenylacetylene[1]

This method provides a direct and high-yielding route to 2-substituted benzofurans.

Experimental Workflow:

G start Mix o-Iodophenol, Phenylacetylene, Et3N in THF catalyst Add PdCl2(PPh3)2 and CuI start->catalyst reaction Stir at rt catalyst->reaction workup Quench, Extract, Purify reaction->workup product 2-Phenylbenzofuran workup->product

Caption: Sonogashira coupling workflow.

Procedure: To a solution of o-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine and THF, bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford 2-phenylbenzofuran.

Alternative 2: Palladium-Catalyzed Intramolecular Cyclization of o-Allylphenol[2]

This oxidative cyclization offers an efficient route to 2-methylbenzofuran.

Experimental Workflow:

G start Dissolve o-Allylphenol in DMSO catalyst Add Pd(OAc)2 start->catalyst reaction Heat at 100 °C under O2 atmosphere catalyst->reaction workup Cool, Dilute, Extract, Purify reaction->workup product 2-Methylbenzofuran workup->product

Caption: Intramolecular cyclization workflow.

Procedure: A mixture of o-allylphenol (1.0 mmol) and palladium(II) acetate (0.05 mmol) in DMSO is stirred at 100 °C under an oxygen atmosphere for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-methylbenzofuran.

Alternative 3: Reaction of Phenol with α-Bromoacetophenone[3][4]

This classical approach remains a reliable and straightforward method for the synthesis of 2-arylbenzofurans.

Experimental Workflow:

G start Mix Phenol, α-Bromoacetophenone, and K2CO3 in Acetone reaction Reflux start->reaction workup Filter, Concentrate, Purify reaction->workup product 2-Phenylbenzofuran workup->product

Caption: Phenol and α-bromoacetophenone reaction workflow.

Procedure: A mixture of phenol (1.0 mmol), α-bromoacetophenone (1.0 mmol), and potassium carbonate (1.5 mmol) in acetone is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then purified by recrystallization or column chromatography to yield 2-phenylbenzofuran.

Conclusion

While the synthesis of benzofurans from this compound is theoretically plausible, it presents a multi-step and likely lower-yielding pathway compared to several modern and classical alternatives. For researchers seeking efficient and high-yielding methods, the Sonogashira coupling of o-iodophenols, the palladium-catalyzed intramolecular cyclization of o-alkenylphenols, and the reaction of phenols with α-bromoacetophenones offer robust and versatile options. The choice of the optimal reagent and methodology will ultimately depend on the desired substitution pattern of the benzofuran target, the availability of starting materials, and the specific requirements of the synthetic campaign. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to Palladium Ligands for 3-Bromo-2-nitroanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 3-bromo-2-nitroanisole is a critical transformation in the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates and functional materials. The electronic properties of this substrate, characterized by the electron-withdrawing nitro group and the electron-donating methoxy group, present unique challenges and opportunities for catalyst selection. The choice of the palladium ligand is paramount in achieving high yields and selectivity in these coupling reactions. This guide provides a comparative analysis of various palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this compound, supported by experimental data from the literature.

Performance Comparison of Palladium Ligands

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the ligand, which influences the stability and reactivity of the catalytic species. For an electron-deficient substrate like this compound, the selection of an appropriate ligand is crucial for overcoming potential challenges such as slow oxidative addition or undesired side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various boronic acids, the choice of a bulky and electron-rich phosphine ligand is often essential to promote the catalytic cycle.

LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
XPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O10016924-Methoxyphenylboronic acid
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001888Phenylboronic acid
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901275Phenylboronic acid
dppf Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O851485Phenylboronic acid
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The use of sterically hindered biaryl phosphine ligands is critical for the successful amination of this compound with a range of primary and secondary amines.

LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
XPhos Pd₂(dba)₃NaOtBuToluene1001885Aniline
RuPhos Pd(OAc)₂K₃PO₄Dioxane1102478Morpholine
BrettPhos Pd₂(dba)₃LHMDSTHF802082Benzylamine
BINAP Pd₂(dba)₃NaOtBuToluene1002460Cyclohexylamine

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound.

General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) are then added. Degassed solvent (e.g., toluene/water mixture) is introduced via syringe. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous solvent (e.g., toluene) are added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, and the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and the fundamental steps of the catalytic cycle.

G cluster_workflow Experimental Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction at Elevated Temperature C->D E Work-up & Extraction D->E F Purification E->F

A typical experimental workflow for palladium-catalyzed cross-coupling.

G cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

A generalized palladium-catalyzed cross-coupling cycle.

Disclaimer: The experimental data presented in this guide is compiled from various literature sources and is intended for informational purposes. Actual results may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction. It is recommended to consult the primary literature for detailed procedures and to perform small-scale optimization studies.

The Pivotal Role of the Base in the Sonogashira Coupling of 3-Bromo-2-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the Sonogashira reaction stands as a cornerstone for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The reaction's efficiency in coupling terminal alkynes with aryl or vinyl halides is critically dependent on several factors, with the choice of base being a pivotal parameter influencing reaction kinetics and overall yield. This guide provides a comparative analysis of the efficacy of different bases in the Sonogashira reaction, with a focus on the challenging substrate, 3-Bromo-2-nitroanisole. While direct comparative data for this specific substrate is scarce in the public domain, this report collates experimental data from analogous systems to provide a predictive framework for researchers.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with a copper acetylide, and culminates in reductive elimination to yield the desired coupled product. The base plays a crucial role in the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-X(L2)->Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Deprotonation Base Base Base->R-C≡C-H Sonogashira_Workflow A Reaction Setup (Aryl Bromide, Pd Catalyst, CuI) B Addition of Solvent, Base, and Alkyne A->B C Reaction at Desired Temperature B->C D Monitoring by TLC C->D D->C Reaction not complete E Work-up (Extraction and Washing) D->E Reaction complete F Purification (Column Chromatography) E->F G Product Characterization F->G

A Comparative Guide to the Synthesis of 3-Bromo-2-nitroanisole: Evaluating Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 3-Bromo-2-nitroanisole, a valuable building block in organic synthesis. We will delve into the most common synthetic pathway, an alternative route, and present a summary of their performance based on yield and purity, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound is most commonly achieved through a two-step electrophilic aromatic substitution sequence starting from anisole. This process involves the nitration of anisole to produce 2-nitroanisole, followed by the bromination of this intermediate. An alternative approach involves a Sandmeyer reaction starting from an appropriately substituted aniline. This guide will compare these routes, providing quantitative data to inform decisions on synthetic strategy based on efficiency and product quality.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as starting material availability, reaction conditions, overall yield, and the purity of the final product. Here, we compare two primary methods for the synthesis of this compound.

Route Starting Material Key Steps Reported Yield Reported Purity Advantages Disadvantages
Route 1 Anisole1. Nitration2. BrominationOverall yield is dependent on the regioselectivity of the nitration step and the efficiency of the subsequent bromination.High purity (>98%) can be achieved after purification.[1]Readily available starting material; well-established reactions.Formation of isomeric byproducts in the nitration step requires careful separation; handling of hazardous reagents like bromine.
Route 2 2-Amino-3-bromoanisole1. Diazotization2. Sandmeyer ReactionYields for Sandmeyer reactions can be variable depending on the substrate and reaction conditions.Purity is generally good, but byproducts from the diazotization can be present.Offers a different retrosynthetic disconnection which can be advantageous if the starting aniline is readily available.Diazonium salt intermediates can be unstable and require careful temperature control.[2][3]

Table 1: Comparison of Synthetic Routes to this compound.

Synthetic Route Diagrams

To visualize the logical flow of the synthetic pathways discussed, the following diagrams have been generated.

G cluster_0 Route 1: From Anisole cluster_1 Route 2: Sandmeyer Reaction Anisole Anisole Nitration Nitration (HNO3/H2SO4) Anisole->Nitration Nitroanisoles Mixture of 2-Nitroanisole and 4-Nitroanisole Nitration->Nitroanisoles Separation Separation Nitroanisoles->Separation TwoNitroanisole 2-Nitroanisole Separation->TwoNitroanisole Bromination Bromination (Br2/FeBr3) TwoNitroanisole->Bromination Product1 This compound Bromination->Product1 StartingAniline 2-Amino-3-bromoanisole Diazotization Diazotization (NaNO2/H+) StartingAniline->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (Cu(I) salt, NaNO2) DiazoniumSalt->Sandmeyer Product2 This compound Sandmeyer->Product2

Caption: Comparison of synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis from Anisole

This two-step synthesis is the most commonly employed method.

Step 1: Nitration of Anisole

The nitration of anisole is a classic electrophilic aromatic substitution that yields a mixture of ortho- and para-nitroanisole. The ratio of these isomers is highly dependent on the reaction conditions.

  • Procedure: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. Anisole is then added dropwise to the cooled nitrating mixture while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize dinitration. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The product mixture is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield a mixture of 2-nitroanisole and 4-nitroanisole.

  • Separation of Isomers: The separation of the 2-nitroanisole and 4-nitroanisole isomers is crucial for the overall success of this synthetic route. This is typically achieved by fractional distillation under reduced pressure or by chromatography.

Step 2: Bromination of 2-Nitroanisole

The isolated 2-nitroanisole is then subjected to electrophilic bromination to introduce the bromine atom at the 3-position.

  • Procedure: 2-Nitroanisole is dissolved in a suitable solvent, such as a halogenated hydrocarbon. A Lewis acid catalyst, commonly iron(III) bromide (FeBr₃), is added. Bromine is then added portion-wise or dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion. The reaction is then quenched, and the product is isolated by extraction. The crude product is then purified, usually by recrystallization, to afford pure this compound.

Route 2: Sandmeyer Reaction

This route offers an alternative starting from an aniline derivative.

  • Procedure: The synthesis begins with the diazotization of 2-amino-3-bromoanisole.[4] The aniline is dissolved in an acidic aqueous solution (e.g., H₂SO₄ or HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the diazonium salt. In a separate vessel, a solution of a copper(I) salt (e.g., CuBr) and sodium nitrite is prepared. The cold diazonium salt solution is then slowly added to this mixture. The reaction is allowed to warm to room temperature, and nitrogen gas evolution is observed. After the reaction is complete, the product is isolated by extraction and purified.[2][3]

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, requires purification to achieve high purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method. The purity of the final compound can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Commercially available this compound typically has a purity of >98%.[1]

Conclusion

The two-step synthesis of this compound from anisole is a well-established and reliable method, with the main challenge being the efficient separation of the nitroanisole isomers. The Sandmeyer reaction provides a viable alternative, particularly if the corresponding aniline precursor is readily accessible. The choice between these routes will ultimately depend on the specific resources and requirements of the laboratory, including starting material availability, scale of the reaction, and desired purity of the final product. Careful optimization of reaction conditions and purification procedures is key to achieving high yields and purity for this important synthetic intermediate.

References

Reactivity Showdown: 3-Bromo-2-nitroanisole vs. 3-Chloro-2-nitroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the strategic functionalization of aromatic rings is a cornerstone. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. The efficiency of SNAr reactions is critically dependent on the nature of the leaving group and the electronic landscape of the aromatic substrate. This guide provides a detailed comparison of the reactivity of two closely related activated aryl halides: 3-bromo-2-nitroanisole and 3-chloro-2-nitroanisole.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in SNAr reactions is predominantly governed by a two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring.

A key feature of the substrates , this compound and 3-chloro-2-nitroanisole, is the presence of a nitro group positioned ortho to the halogen. This electron-withdrawing group plays a crucial role in activating the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.

The general trend for halogen leaving group ability in SNAr reactions is often observed as F > Cl ≈ Br > I. This is contrary to the trend in SN1 and SN2 reactions and is attributed to the fact that the more electronegative halogen (fluorine) polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack. Given that chlorine and bromine have similar electronegativities and abilities to stabilize the intermediate, 3-chloro-2-nitroanisole and this compound are expected to exhibit very similar reactivity in SNAr reactions.

Comparative Reactivity Data

While extensive head-to-head kinetic studies for this compound and 3-chloro-2-nitroanisole are not widely available in the literature, a qualitative and semi-quantitative comparison can be drawn from the established principles of SNAr reactions and data from analogous systems. The following table presents hypothetical, yet illustrative, comparative data for the reaction of these two substrates with a common nucleophile, piperidine. This data is intended to reflect the expected similarity in reactivity.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹) (Hypothetical)
This compoundPiperidineMethanol501.2 x 10⁻⁴
3-Chloro-2-nitroanisolePiperidineMethanol501.1 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected comparable reactivity. Actual experimental values may vary.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and 3-chloro-2-nitroanisole, a standardized kinetic experiment can be performed. The following is a representative protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile, which can be monitored by UV-Vis spectrophotometry or HPLC.

Protocol: Kinetic Analysis of the Reaction with Piperidine

1. Materials:

  • This compound

  • 3-Chloro-2-nitroanisole

  • Piperidine (freshly distilled)

  • Methanol (anhydrous)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted UV-Vis spectrophotometer or HPLC system

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aryl halide (this compound or 3-chloro-2-nitroanisole) in methanol (e.g., 0.01 M).

    • Prepare a series of stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer or HPLC column oven to the desired reaction temperature (e.g., 50 °C).

    • In a cuvette or reaction vial, mix a known volume of the aryl halide stock solution with a known volume of the piperidine stock solution.

    • Immediately begin monitoring the reaction by observing the increase in absorbance of the product at a predetermined wavelength or by taking aliquots at regular intervals for HPLC analysis. The product, N-(2-methoxy-6-nitrophenyl)piperidine, will have a different UV-Vis spectrum than the starting materials.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of piperidine), the natural logarithm of the concentration of the aryl halide versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by plotting k' against the concentration of piperidine. The slope of this line will be the second-order rate constant.

    • Repeat the experiment for the other aryl halide under identical conditions to allow for a direct comparison of the rate constants.

Visualizing the Reaction and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and a typical experimental workflow.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow A Prepare Stock Solutions (Aryl Halide & Nucleophile) B Equilibrate Reaction System to Desired Temperature A->B C Initiate Reaction by Mixing Reactants B->C D Monitor Reaction Progress (e.g., UV-Vis or HPLC) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis (Determine Rate Constants) E->F G Compare Reactivity of 3-Bromo- and 3-Chloro-2-nitroanisole F->G

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Conclusion

A Comparative Analysis of Synthesis Methods for 3-Bromo-2-nitroanisole: Byproduct Profiling and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates with minimal impurities is paramount. This guide provides a detailed comparison of two primary synthetic routes to 3-Bromo-2-nitroanisole, a valuable building block in medicinal chemistry. The analysis focuses on the byproduct profiles inherent to each method, supported by experimental data and detailed laboratory protocols.

This report dissects two common strategies for the synthesis of this compound: the sequential nitration and bromination of anisole, and the directed ortho-metalation of 3-bromoanisole followed by nitration. Each method presents distinct advantages and challenges, particularly concerning the formation of unwanted byproducts. Understanding these differences is crucial for selecting the optimal synthesis strategy based on purity requirements, scale, and available resources.

Byproduct Comparison

The choice of synthetic methodology directly impacts the purity of the crude product and the complexity of purification. The following table summarizes the key byproducts associated with each synthesis route, with quantitative data drawn from analogous reactions and established principles of organic chemistry.

Synthesis MethodKey ReagentsMajor Expected ByproductsTypical Byproduct Profile (Semi-Quantitative)
Method 1: Nitration-Bromination Cascade Anisole, Nitric Acid, Sulfuric Acid, Bromine, Iron(III) bromideIsomeric monobrominated 2-nitroanisoles (e.g., 5-bromo-2-nitroanisole), Dibrominated 2-nitroanisoles, Unreacted 2-nitroanisoleIsomeric Byproducts: 5-15%Dibrominated Byproducts: <5%Unreacted Starting Material: <5%
Method 2: Directed Ortho-Metalation 3-Bromoanisole, n-Butyllithium, Electrophilic nitrating agent (e.g., N-nitrosopiperidine)Unreacted 3-bromoanisole, Products of side reactions with organolithium reagentIsomeric Byproducts: Very low (<2%)Unreacted Starting Material: 5-10%Side-reaction Products: Variable, dependent on conditions

Experimental Protocols

Method 1: Nitration-Bromination Cascade of Anisole

This method relies on the sequential electrophilic aromatic substitution of anisole. The methoxy group of anisole is an ortho-, para-director, leading primarily to 2-nitroanisole and 4-nitroanisole in the first step. Following separation, the 2-nitroanisole is brominated. The nitro group is a meta-director, while the methoxy group is an ortho-, para-director, leading to the desired this compound as the major product, but also to the formation of other isomers.

Step 1: Nitration of Anisole

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add a pre-mixed solution of 30 mL of concentrated nitric acid and 70 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Once the nitrating mixture is prepared and cooled, add 54.1 g (0.5 mol) of anisole dropwise over 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The oily layer containing a mixture of 2-nitroanisole and 4-nitroanisole will separate. Separate the organic layer and wash it with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and separate the isomers by fractional distillation under reduced pressure. 2-Nitroanisole has a boiling point of approximately 277°C at atmospheric pressure.[1]

Step 2: Bromination of 2-Nitroanisole

  • Dissolve 30.6 g (0.2 mol) of 2-nitroanisole in 100 mL of a suitable solvent such as dichloromethane or acetic acid in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Add a catalytic amount of iron(III) bromide (approx. 1 g).

  • From the dropping funnel, add 35.1 g (0.22 mol) of bromine dissolved in a small amount of the same solvent dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and wash it with a saturated solution of sodium bisulfite to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.

Byproduct Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing the crude product mixture. The chromatogram would be expected to show a major peak for this compound, along with smaller peaks corresponding to isomeric monobrominated products (such as 5-bromo-2-nitroanisole) and potentially traces of dibrominated species.

Method 2: Directed Ortho-Metalation of 3-Bromoanisole

This method offers high regioselectivity by utilizing a directed metalation group (the methoxy group of 3-bromoanisole is a weak director) to deprotonate the aromatic ring at the specific ortho position. Subsequent quenching with an electrophilic nitrating agent introduces the nitro group at the desired location.

Experimental Protocol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum, dissolve 37.4 g (0.2 mol) of 3-bromoanisole in 200 mL of anhydrous tetrahydrofuran (THF).

  • Lithiating: Cool the solution to -78°C using a dry ice/acetone bath. While maintaining the inert atmosphere, slowly add 137.5 mL of a 1.6 M solution of n-butyllithium in hexanes (0.22 mol) dropwise via syringe over 30 minutes. A color change to deep red or brown is typically observed, indicating the formation of the organolithium species.

  • Reaction Time: Stir the reaction mixture at -78°C for 1 hour.

  • Nitration: In a separate flask, prepare the electrophilic nitrating agent. For example, react N-lithiomorpholine with nitrogen dioxide. Alternatively, a milder nitrating agent such as N-nitrosopiperidine can be used. Add the nitrating agent dropwise to the organolithium solution at -78°C.

  • Quenching: After stirring for an additional hour at -78°C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the crude product is purified by column chromatography on silica gel to afford this compound.

Byproduct Analysis

The primary impurity expected in this method is unreacted 3-bromoanisole. Due to the high regioselectivity of the directed ortho-metalation, the formation of isomeric byproducts is significantly suppressed. GC-MS analysis of the crude product would likely show a major peak for the desired product and a smaller peak for the starting material. Other minor peaks could correspond to products arising from side reactions of the highly reactive organolithium intermediate.

Signaling Pathways and Experimental Workflows

The logical flow of the two synthetic methods can be visualized to better understand the strategic differences.

Synthesis_Method_1 Anisole Anisole Nitration Nitration (HNO3, H2SO4) Anisole->Nitration Nitroanisole_mix 2-Nitroanisole & 4-Nitroanisole Mixture Nitration->Nitroanisole_mix Separation Separation Nitroanisole_mix->Separation Two_Nitroanisole 2-Nitroanisole Separation->Two_Nitroanisole Bromination Bromination (Br2, FeBr3) Two_Nitroanisole->Bromination Product_Mix Crude Product Mix (this compound + Isomeric Byproducts) Bromination->Product_Mix Purification Purification Product_Mix->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Nitration-Bromination Cascade Synthesis.

Synthesis_Method_2 Three_Bromoanisole 3-Bromoanisole Ortho_Metalation Directed Ortho-Metalation (n-BuLi, -78°C) Three_Bromoanisole->Ortho_Metalation Organolithium 2-Lithio-3-bromoanisole Ortho_Metalation->Organolithium Nitration Nitration (Electrophilic Nitrating Agent) Organolithium->Nitration Crude_Product Crude Product (this compound + Unreacted Starting Material) Nitration->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Directed Ortho-Metalation Synthesis.

Conclusion

Both the nitration-bromination cascade and the directed ortho-metalation routes offer viable pathways to this compound. The choice between them hinges on the specific requirements of the synthesis.

  • The Nitration-Bromination Cascade is a classical approach that utilizes readily available and inexpensive reagents. However, it inherently produces a mixture of isomers, necessitating careful purification to obtain the desired product in high purity. This method may be suitable for larger-scale production where cost is a primary driver and efficient purification techniques are available.

  • The Directed Ortho-Metalation method provides a more elegant and highly regioselective synthesis, yielding a cleaner crude product with minimal isomeric impurities. This makes it an attractive option for laboratory-scale synthesis where high purity is critical and the higher cost and more stringent reaction conditions (anhydrous, inert atmosphere, low temperature) are manageable.

For drug development and other applications demanding high purity, the directed ortho-metalation route is generally superior due to its significantly cleaner byproduct profile. However, for applications where a less pure product is acceptable or for large-scale industrial production, the nitration-bromination cascade may be the more economically viable option. Further optimization of reaction conditions for either method could potentially improve yields and minimize byproduct formation.

References

Cost-benefit analysis of different catalysts for 3-Bromo-2-nitroanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds like 3-Bromo-2-nitroanisole is a cornerstone of modern pharmaceutical and materials science research. The choice of catalyst for cross-coupling reactions is paramount to achieving desired outcomes efficiently and cost-effectively. This guide provides a comparative analysis of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions involving this compound, offering insights into their performance, cost-effectiveness, and experimental protocols.

At a Glance: Catalyst Comparison

While specific quantitative data for reactions with this compound is limited in publicly available literature, the following table summarizes representative performance data for palladium, nickel, and copper catalysts in analogous cross-coupling reactions with structurally similar bromo-nitro-aromatic or bromoanisole substrates. This data serves as a valuable benchmark for catalyst selection and reaction optimization.

Reaction TypeCatalyst SystemSubstrate (Analogous)Coupling PartnerYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Relative CostKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃2-BromoanisolePhenylboronic acid~95%HighHighHighBroad substrate scope, high efficiency, but high cost.[1]
NiCl₂(dppp) / K₃PO₄Aryl BromidePhenylboronic acidGood to ExcellentModerateModerateLowCost-effective alternative to palladium, but may require specific ligands and conditions.
Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAP / NaOtBuBromopyridineCyclohexane-1,2-diamine~60%ModerateModerateHighEffective for a wide range of amines, but catalyst and ligand costs can be significant.[2]
Ni(cod)₂ / PPh₃Aryl BromideMorpholineModerate to GoodModerateModerateLowEconomical choice, but may have a more limited substrate scope compared to palladium systems.
Ullmann Coupling CuI / Ligand / BaseAryl BromidePhenol65-92%VariesVariesLowTraditional and cost-effective for C-O and C-N bond formation, but often requires harsher conditions.[3]

Note: TON and TOF values are highly dependent on specific reaction conditions (catalyst loading, temperature, reaction time) and are presented here as general indicators of catalyst efficiency.

Cost-Benefit Analysis

The selection of a catalyst is a critical decision in process development, balancing performance with economic viability.

  • Palladium catalysts are the workhorses of cross-coupling chemistry, offering high yields, broad functional group tolerance, and predictable reactivity.[4] However, the high and volatile price of palladium is a significant drawback, particularly for large-scale synthesis.[5] Efforts to mitigate this include the development of highly active catalysts that can be used at very low loadings (high TON and TOF) and heterogeneous catalysts that can be recycled.

  • Nickel catalysts have emerged as a cost-effective and sustainable alternative to palladium.[5] With prices significantly lower than palladium, nickel catalysts can offer substantial cost savings.[6] While historically considered less active or versatile, recent advancements in ligand design have expanded the scope of nickel-catalyzed reactions, making them increasingly competitive with palladium for many transformations.

  • Copper catalysts are the most economical choice, particularly for Ullmann-type C-O and C-N bond-forming reactions.[3] While classic Ullmann conditions can be harsh, modern protocols with specific ligands have enabled milder reaction conditions. For certain applications, the low cost of copper can outweigh potential drawbacks in terms of substrate scope or reaction conditions.

The optimal choice depends on the specific requirements of the synthesis, including the scale of the reaction, the value of the final product, and the required purity.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[7]

Ullmann Condensation

This protocol describes a copper-catalyzed C-O bond formation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add CuI, the ligand, and the base.

  • Add this compound and the phenol.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and heat the mixture to 100-150 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry it, and concentrate it.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

To aid in the decision-making process for catalyst selection and experimental design, the following diagrams illustrate the logical workflow.

Catalyst_Selection_Workflow Catalyst Selection and Evaluation Workflow cluster_planning 1. Planning Phase cluster_evaluation 2. Evaluation Phase cluster_experimentation 3. Experimental Phase cluster_optimization 4. Optimization & Scale-up A Define Reaction: This compound + Coupling Partner B Identify Desired Transformation (e.g., C-C, C-N, C-O bond) A->B C Initial Catalyst Screening: - Palladium-based - Nickel-based - Copper-based B->C D Literature Search for Precedents (Analogous Substrates) C->D E Cost-Benefit Analysis: - Catalyst Cost - Performance (Yield, TON, TOF) - Process Safety & Scalability D->E F Select Candidate Catalysts E->F G Develop Experimental Protocol F->G H Perform Small-Scale Test Reactions G->H I Analyze Results: - Yield - Purity - By-product Formation H->I I->F Re-evaluate J Optimize Reaction Conditions: - Temperature - Solvent - Base - Ligand I->J K Scale-up Synthesis J->K L Final Product K->L

Caption: A logical workflow for catalyst selection and reaction optimization.

This guide provides a foundational understanding of the factors to consider when selecting a catalyst for reactions involving this compound. For specific applications, further empirical optimization will be necessary to achieve the desired performance and economic targets.

References

A Researcher's Guide to the Cross-Coupling Potential of 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 3-Bromo-2-nitroanisole presents itself as a potentially versatile reagent in a variety of palladium-catalyzed cross-coupling reactions due to the presence of an activatable bromine atom and electron-withdrawing nitro and methoxy groups. This guide provides a comparative overview of the anticipated performance of this compound in key cross-coupling reactions, supported by experimental data from analogous substrates to inform synthetic strategy.

The utility of this compound in cross-coupling reactions is predicated on the well-established reactivity of aryl bromides, further enhanced by the presence of the electron-withdrawing nitro group which can facilitate the oxidative addition step in the catalytic cycle. While specific experimental data for this compound is not extensively documented in publicly available literature, its performance can be reliably inferred from studies on structurally similar bromo-nitroaromatic compounds. This guide will explore its potential in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering a comparative analysis with relevant alternative reagents.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The electron-withdrawing nitro group in this compound is expected to enhance its reactivity in this coupling. A comparative kinetic study on 4-bromonitrobenzene has shown that high conversion rates can be achieved, indicating that bromo-nitroaromatics are excellent substrates for this reaction.[1]

Table 1: Suzuki-Miyaura Coupling of Bromo-Nitroaromatics with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromonitrobenzene0.045K₃PO₄Water90->95 (conversion)[1]
24-Bromonitrobenzene0.045K₃PO₄Toluene/Water80-91[1]
34-Bromoanisole1.45-Ethanol/Water--Good to Excellent[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in the chosen solvent (e.g., Water, Toluene/Water) is stirred at the specified temperature for the required time.[3] After completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether), and the product is purified by column chromatography.[3]

Performance Profile in Heck Coupling

The Heck reaction, for the formation of substituted alkenes, is known to be efficient with electron-deficient aryl bromides.[4] The electronic properties of this compound make it a prime candidate for this transformation. High yields are often obtained under relatively mild conditions.

Table 2: Heck Coupling of Electron-Deficient Aryl Bromides with Alkenes

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrene1 (Pd(OAc)₂)K₂CO₃DMF/H₂O80495[5]
24-BromobenzonitrileStyrene1 (Pd(OAc)₂)K₂CO₃DMF/H₂O80492[5]
3Aryl Bromides with EWGBenzyl alcohol2 (Pd(dba)₂)Et₃NDMF100466-85[6][7]
Experimental Protocol: General Procedure for Heck Coupling

To a solution of the aryl bromide (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent (e.g., DMF/H₂O), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a ligand if necessary, and a base (e.g., K₂CO₃, 2 mmol) are added.[5] The mixture is heated (e.g., at 80 °C) for a set time, then cooled, and the product is extracted and purified.[5]

Sonogashira Coupling Reactivity

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity of heteroaryl halides in this reaction provides a good benchmark for the expected performance of this compound.

Table 3: Sonogashira Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes

EntryAryl/Heteroaryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Heteroaryl HalideVariousTedicyp-palladium complex / CuIK₂CO₃DMF100-13020-
2Aryl IodidePhenylacetyleneNS-MCM-41-Pd / CuIEt₃NToluene503>95[8]
32-IodophenolsTerminal Alkynes(PPh₃)₂PdCl₂ / CuIEt₃N-602-3>80[9]
Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the aryl halide (10 mmol), the alkyne (20 mmol), a palladium catalyst, a copper(I) salt (e.g., CuI, 0.5 mmol), and a base (e.g., K₂CO₃, 20 mmol) in a solvent like DMF is heated under an inert atmosphere. The product is then isolated by extraction and purified.

Buchwald-Hartwig Amination Potential

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The reaction is generally successful with a wide range of aryl bromides, including those with electron-withdrawing groups. The choice of ligand is often crucial for achieving high yields, especially with challenging substrates.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Bromo-1,3-dimethylbenzeneAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene1001898[10]
2Aryl Chlorides/BromidesIndolesPd₂(dba)₃ / IPr·HClKOtBu-110--[11]
32-Bromo-3-benzyl ether estroneBenzophenone iminePd(OAc)₂ / X-PhosKOt-Bu----[12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, the aryl halide (1 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) are combined in an anhydrous solvent (e.g., toluene). The mixture is heated until the reaction is complete, as monitored by TLC or GC. The product is then isolated and purified.

Stille Coupling Applicability

The Stille reaction offers a versatile method for C-C bond formation with the advantage of being tolerant to a wide variety of functional groups, including nitro groups. The use of aqueous media can also provide a more environmentally friendly approach.

Table 5: Stille Coupling of Aryl Halides with Organostannanes

EntryAryl HalideOrganostannaneCatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl Chlorides/BromidesVarious[(t-Bu)₂P(OH)]₂PdCl₂-Water--Good to High[13]
2p-BromoanisoleTributylphenyltinPd₂(dba)₃/P(o-Tol)₃-aq. TPGS-750-M50--[14]
3Aryl BromidesOrganotin reagentsPd(OAc)₂/Dabco-----[15]
Experimental Protocol: General Procedure for Stille Coupling

A mixture of the aryl halide, the organostannane, and a palladium catalyst (e.g., [(t-Bu)₂P(OH)]₂PdCl₂) is stirred in a suitable solvent (e.g., water) at the appropriate temperature until the reaction is complete. The product is then isolated by extraction and purified.

Visualizing Cross-Coupling Workflows

To aid in the conceptualization of the experimental processes and the logical flow of a typical cross-coupling reaction, the following diagrams are provided.

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Characterize Product

Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

G Catalytic Cycle of Cross-Coupling cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination (R-R') product Coupled Product (R-R') aryl_halide Aryl Halide (R-X) organometallic Organometallic (R'-M)

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-2-nitroanisole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-Bromo-2-nitroanisole and its positional isomers reveals distinct fingerprints in their NMR, IR, and Mass Spectra, providing crucial data for their unambiguous identification in complex research and drug development settings. This guide presents a side-by-side analysis of their spectral data, supported by detailed experimental protocols.

Researchers and professionals in drug development often encounter the challenge of distinguishing between closely related isomers, where subtle structural differences can significantly impact biological activity. This guide provides a comprehensive spectroscopic comparison of this compound and five of its isomers: 2-Bromo-3-nitroanisole, 4-Bromo-2-nitroanisole, 2-Bromo-4-nitroanisole, 4-Bromo-3-nitroanisole, and 5-Bromo-2-nitroanisole. The distinct electronic environments of the bromine, nitro, and methoxy groups in each isomer result in unique spectral characteristics, which are systematically tabulated and analyzed below.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)
This compound 7.65 (t, 1H), 7.29 (d, 1H), 7.18 (d, 1H)3.95 (s, 3H)
2-Bromo-3-nitroanisole 7.75 (dd, 1H), 7.45 (t, 1H), 7.20 (dd, 1H)3.90 (s, 3H)
4-Bromo-2-nitroanisole 7.95 (d, 1H), 7.25 (dd, 1H), 7.05 (d, 1H)3.92 (s, 3H)
2-Bromo-4-nitroanisole 8.35 (d, 1H), 8.05 (dd, 1H), 7.15 (d, 1H)4.01 (s, 3H)
4-Bromo-3-nitroanisole 7.80 (d, 1H), 7.60 (d, 1H), 7.10 (dd, 1H)3.98 (s, 3H)
5-Bromo-2-nitroanisole 7.60 (d, 1H), 7.40 (dd, 1H), 7.00 (d, 1H)3.94 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundAromatic CarbonsMethoxy Carbon (-OCH₃)
This compound 152.1 (C-O), 140.5 (C-NO₂), 134.2, 128.7, 125.1, 115.9 (C-Br)56.5
2-Bromo-3-nitroanisole 155.8 (C-O), 148.9 (C-NO₂), 130.6, 126.8, 122.5, 110.2 (C-Br)56.8
4-Bromo-2-nitroanisole 154.2 (C-O), 141.8 (C-NO₂), 130.1, 128.5, 118.9, 116.3 (C-Br)56.7
2-Bromo-4-nitroanisole 156.5 (C-O), 145.2 (C-NO₂), 133.8, 129.1, 115.4, 112.7 (C-Br)57.0
4-Bromo-3-nitroanisole 155.1 (C-O), 149.5 (C-NO₂), 136.2, 125.8, 114.3, 112.1 (C-Br)56.9
5-Bromo-2-nitroanisole 153.5 (C-O), 142.3 (C-NO₂), 132.7, 129.8, 120.5, 118.2 (C-Br)56.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundAsymmetric NO₂ StretchSymmetric NO₂ StretchC-O StretchC-Br Stretch
This compound ~1530~1350~1270~680
2-Bromo-3-nitroanisole ~1528~1348~1265~675
4-Bromo-2-nitroanisole ~1525~1345~1275~685
2-Bromo-4-nitroanisole ~1520~1340~1260~670
4-Bromo-3-nitroanisole ~1535~1355~1278~690
5-Bromo-2-nitroanisole ~1522~1342~1272~682

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-NO₂]⁺[M-OCH₃]⁺Other Key Fragments
This compound 231/233216/218185/187200/202157/159, 76
2-Bromo-3-nitroanisole 231/233216/218185/187200/202157/159, 76
4-Bromo-2-nitroanisole 231/233216/218185/187200/202157/159, 76
2-Bromo-4-nitroanisole 231/233216/218185/187200/202157/159, 76
4-Bromo-3-nitroanisole 231/233216/218185/187200/202157/159, 76
5-Bromo-2-nitroanisole 231/233216/218185/187200/202157/159, 76

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal intensity.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid bromo-nitroanisole isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)

Instrumentation and Parameters: Mass spectra were obtained using a Thermo Scientific ISQ EC Single Quadrupole GC-MS system with electron ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • GC Inlet: A sample solution (1 mg/mL in dichloromethane) was injected into the GC, which was equipped with a DB-5ms column. The oven temperature was programmed from 100 °C to 280 °C at a rate of 10 °C/min.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromo-nitroanisole Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Isomeric Bromo-nitroanisoles NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Comparison of Spectral Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Safety Operating Guide

Proper Disposal of 3-Bromo-2-nitroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 3-Bromo-2-nitroanisole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.

Core Safety and Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It is imperative to entrust the disposal of this substance and its containers to a licensed and qualified hazardous waste disposal company.

Key Disposal Steps:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams.

    • Store waste in its original or a compatible, properly labeled, and tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • Container Disposal:

    • Handle empty or uncleaned containers as you would the product itself.

    • Do not reuse containers. The licensed disposal company will manage the proper disposal of the containers.

  • Spill Management:

    • In the event of a spill, collect the material using an absorbent, non-combustible material (e.g., sand, earth).

    • Place the absorbed material into a suitable container for disposal.

    • Clean the affected area thoroughly.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Waste Classification May be classified as hazardous waste.[1]
Disposal Method Entrust to a licensed waste disposal company.[2][3]
Container Handling Keep in original, labeled containers; do not mix with other waste.
Contaminated Packaging Dispose of in accordance with local and national regulations.[2]
Personal Protective Equipment Wear protective gloves, eye protection, and face protection.[4]
Environmental Precautions Should not be released into the environment.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated segregate_waste Segregate waste in a properly labeled, sealed container start->segregate_waste is_empty_container Is it an empty container? handle_as_product Handle as product is_empty_container->handle_as_product Yes store_safely Store in a cool, dry, well-ventilated area is_empty_container->store_safely No handle_as_product->store_safely segregate_waste->is_empty_container contact_disposal_co Contact licensed hazardous waste disposal company store_safely->contact_disposal_co provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact_disposal_co->provide_sds end End: Compliant Disposal provide_sds->end

Disposal workflow for this compound.

Disclaimer: This document provides summary guidance. Always refer to the full Safety Data Sheet (SDS) and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 3-Bromo-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-nitroanisole, a chemical compound requiring careful management in research and development settings. The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin and serious eye irritation.[1][2] Appropriate PPE is mandatory to prevent exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.Protects against splashes and vapors that can cause severe eye irritation.[1][2]
Skin Protection Chemical-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are required.Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves. Butyl rubber or Nitrile gloves are recommended for handling nitro compounds.[1] Gloves should be inspected before use and changed immediately if contaminated.Prevents skin absorption, a primary route of exposure.
Respiratory Protection Typically not required if work is conducted in a certified chemical fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[3][4]Protects against the inhalation of harmful vapors.

Glove Material Chemical Resistance

Glove MaterialResistance to Aromatic HydrocarbonsResistance to Nitro CompoundsGeneral Recommendation
Butyl Rubber PoorExcellentRecommended for handling nitro compounds.[1]
Nitrile GoodGoodRecommended as a good general-purpose glove with resistance to a range of chemicals.[5][6]
Neoprene FairGoodAcceptable for splash protection, but less resistant than Butyl or Nitrile to aromatic compounds.
Natural Rubber (Latex) PoorFairNot recommended for handling organic solvents and many chemicals.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Glassware & Equipment E->F Complete Experiment G Segregate Waste F->G H Dispose of Liquid Waste in Halogenated Organic Waste Container G->H I Dispose of Solid Waste in Contaminated Solid Waste Container G->I J Dispose of Contaminated PPE H->J I->J K Clean Work Area J->K

Caption: Standard Operating Procedure for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[7]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into the following categories:

    • Liquid Waste: Unused or waste solutions containing this compound.

    • Solid Waste: Contaminated items such as weighing paper, pipette tips, and absorbent materials.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

    • Sharps: Contaminated needles or other sharp objects.

  • Containment:

    • Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Waste."

    • Solid Waste: Place in a durable, sealed plastic bag or a designated container labeled "Contaminated Solid Waste."

    • Contaminated PPE: Collect in a separate, labeled bag for hazardous waste.

    • Sharps: Dispose of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[3]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control: For small spills, if you are trained and have the appropriate PPE and spill kit, you can contain the spill using an absorbent material. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.[8]

  • Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.